molecular formula C23H24O6 B022231 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Cat. No.: B022231
M. Wt: 396.4 g/mol
InChI Key: SHZLJVCQGYKZLS-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone has been reported in Garcinia xanthochymus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5,8-tetrahydroxy-1,2-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-14(8-6-12(3)4)19(26)21(28)23-17(13)20(27)18-15(24)9-10-16(25)22(18)29-23/h5-6,9-10,24-26,28H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZLJVCQGYKZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C2=C1C(=O)C3=C(C=CC(=C3O2)O)O)O)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone: A Technical Guide on Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, a prenylated xanthone with notable cytotoxic activities. The primary focus is on its natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities. While direct evidence for the specific signaling pathways modulated by this compound is limited, this guide also discusses potential mechanisms of action based on the known activities of structurally related xanthones from the Garcinia genus.

Natural Sources

The principal natural source of this compound is the plant species Garcinia xanthochymus, a member of the Guttiferae family.[1][2] Specifically, this xanthone has been isolated from the twig bark of this plant.[1]

Table 1: Natural Source and Location of this compound

ParameterDescription
Genus Garcinia
Species xanthochymus
Plant Part Twig Bark
Compound Class Prenylated Xanthone

Experimental Protocols

Extraction and Fractionation
  • Plant Material Preparation: Air-dry the twig bark of Garcinia xanthochymus at room temperature and then grind it into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with an organic solvent such as methanol or ethanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation. Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction.

  • Concentration: Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. The xanthones are typically expected to be in the ethyl acetate fraction.

  • Fraction Concentration: Concentrate each fraction using a rotary evaporator to yield the respective n-hexane, chloroform, and ethyl acetate fractions.

Isolation by Chromatography
  • Column Chromatography: Subject the ethyl acetate fraction, which is expected to be rich in xanthones, to column chromatography over silica gel.

  • Elution Gradient: Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be used.

  • Fraction Collection and Analysis: Collect the eluate in numerous small fractions. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine fractions with similar TLC profiles.

  • Further Purification: Subject the combined fractions containing the compound of interest to further purification steps, such as preparative TLC or Sephadex LH-20 column chromatography, to isolate the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed through various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the detailed chemical structure, including the placement of hydroxyl and prenyl groups on the xanthone scaffold.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.

G cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation plant_material Dried Twig Bark of G. xanthochymus extraction Maceration with Methanol plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions n-Hexane, Chloroform, Ethyl Acetate Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography (Ethyl Acetate Fraction) fractions->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Preparative TLC / Sephadex LH-20 fraction_collection->purification pure_compound Pure this compound purification->pure_compound spectroscopy Spectroscopic Analysis (MS, NMR, IR, UV) pure_compound->spectroscopy structure Confirmed Chemical Structure spectroscopy->structure G cluster_compound Compound Action cluster_pathways Hypothesized Target Signaling Pathways cluster_outcomes Cellular Outcomes compound 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone pi3k_akt PI3K/Akt/mTOR Pathway compound->pi3k_akt mapk_erk MAPK/ERK Pathway compound->mapk_erk apoptosis Induction of Apoptosis pi3k_akt->apoptosis cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest reduced_proliferation Reduced Cell Proliferation pi3k_akt->reduced_proliferation mapk_erk->apoptosis mapk_erk->cell_cycle_arrest mapk_erk->reduced_proliferation

References

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Prenylated Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prenylated xanthones, a class of specialized metabolites, have garnered significant attention within the scientific community for their diverse and promising pharmacological activities. Found in a select group of plants and fungi, these compounds exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Understanding the intricate biosynthetic pathway that leads to their formation is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of prenylated xanthones, detailing the key enzymatic players, their mechanisms, and the experimental protocols to study them.

The Core Biosynthetic Pathway: From Simple Precursors to a Complex Scaffold

The journey to a prenylated xanthone begins with fundamental building blocks derived from primary metabolism. In plants, the biosynthesis of the xanthone core is a hybrid pathway, drawing precursors from both the shikimate and acetate pathways.[1][2]

A. Formation of the Benzophenone Intermediate:

The initial steps involve the convergence of these two pathways to form a key intermediate, a benzophenone derivative. The shikimate pathway provides a benzoyl-CoA starter unit, which is then condensed with three molecules of malonyl-CoA from the acetate pathway. This crucial condensation reaction is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase.[3][4] The resulting product is typically 2,4,6-trihydroxybenzophenone.

B. Oxidative Cyclization to the Xanthone Core:

The newly formed benzophenone undergoes a regioselective intramolecular oxidative cyclization to form the characteristic tricyclic xanthone scaffold. This critical transformation is mediated by cytochrome P450 monooxygenases (CYPs) , specifically members of the CYP81AA family.[5] These enzymes catalyze both a hydroxylation and a subsequent cyclization reaction, leading to the formation of two primary xanthone cores: 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX), depending on the specific enzyme and plant species.

C. The Final Touch: Prenylation:

The final and defining step in the biosynthesis of these bioactive molecules is the attachment of one or more prenyl groups (typically dimethylallyl pyrophosphate - DMAPP) to the xanthone core. This reaction is catalyzed by a class of enzymes known as aromatic prenyltransferases (aPTs) .[6][7] These enzymes exhibit remarkable regioselectivity, attaching the prenyl group to specific positions on the xanthone ring, thereby generating a diverse array of prenylated xanthones with distinct biological activities.

Key Enzymes and Their Quantitative Characteristics

The efficiency of the prenylated xanthone biosynthetic pathway is governed by the kinetic properties of its key enzymes. A comprehensive understanding of these parameters is essential for optimizing production in engineered systems.

EnzymeOrganismSubstrate(s)K_m_ (µM)V_max_ (nmol/mg/min)k_cat_ (s⁻¹)Reference
Benzophenone Synthase (BPS)Garcinia mangostanaBenzoyl-CoA, Malonyl-CoA---[3]
Cytochrome P450 (CYP76AD1)Hypericum perforatum1,3,7-trihydroxyxanthone---[5]
Aromatic Prenyltransferase (HcPT)Hypericum calycinum1,3,6,7-tetrahydroxyxanthone211 ± 16--[6][7]
Aromatic Prenyltransferase (HcPT)Hypericum calycinumDMAPP87 ± 5--[6][7]

Note: Quantitative data for many enzymes in this pathway are still limited in the publicly available literature. The table will be updated as more data becomes available.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in prenylated xanthone biosynthesis.

Heterologous Expression and Purification of Benzophenone Synthase (BPS) from Garcinia mangostana in E. coli

Objective: To produce and purify recombinant BPS for subsequent enzymatic assays.

Protocol:

  • Gene Cloning and Vector Construction: The full-length cDNA of BPS from G. mangostana is cloned into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for affinity purification.[3]

  • Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Extraction: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme) and incubated on ice. The cells are then disrupted by sonication. The cell lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The column is washed extensively with the wash buffer to remove unbound proteins. The His-tagged BPS is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay.

Benzophenone Synthase (BPS) Enzyme Activity Assay

Objective: To determine the catalytic activity of recombinant BPS.

Protocol:

  • Reaction Mixture: The standard assay mixture (100 µL) contains 100 mM potassium phosphate buffer (pH 7.0), 100 µM benzoyl-CoA, 200 µM malonyl-CoA, and a suitable amount of purified BPS enzyme.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged to separate the phases. The organic phase containing the benzophenone product is collected.

  • Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification. The product, 2,4,6-trihydroxybenzophenone, can be identified by comparing its retention time and mass spectrum with an authentic standard.

Heterologous Expression of Cytochrome P450s (CYPs) in Saccharomyces cerevisiae

Objective: To express functional plant CYPs involved in xanthone biosynthesis in a eukaryotic host.

Protocol:

  • Yeast Strain and Vector: A suitable S. cerevisiae strain, such as WAT11, which overexpresses a plant NADPH-cytochrome P450 reductase, is used as the expression host. The CYP gene is cloned into a yeast expression vector, such as pYES-DEST52.

  • Yeast Transformation and Selection: The expression vector is transformed into the yeast cells using the lithium acetate method. Transformants are selected on appropriate selective media.

  • Protein Expression: A single colony is used to inoculate a pre-culture in selective medium. The pre-culture is grown overnight. The main culture is then inoculated and grown until the exponential phase. Gene expression is induced by the addition of galactose.

  • Microsome Preparation: Yeast cells are harvested by centrifugation. The cell pellet is washed and resuspended in a breaking buffer. The cells are disrupted using glass beads. The cell lysate is centrifuged at a low speed to remove cell debris, and the supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction, which contains the expressed CYP. The microsomal pellet is resuspended in a storage buffer.

Cytochrome P450 (Xanthone Synthase) Enzyme Activity Assay

Objective: To measure the activity of recombinant CYP in converting benzophenones to xanthones.

Protocol:

  • Reaction Mixture: The reaction mixture contains the prepared yeast microsomes, the benzophenone substrate (e.g., 2,3',4,6-tetrahydroxybenzophenone), and an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH. The mixture is incubated at a suitable temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent like ethyl acetate.

  • Product Analysis: The extracted products (1,3,5-THX or 1,3,7-THX) are analyzed and quantified by HPLC or LC-MS.

Aromatic Prenyltransferase (aPT) Enzyme Activity Assay

Objective: To determine the ability of aPT to prenylate a xanthone substrate.

Protocol:

  • Enzyme Source: The enzyme can be obtained from heterologous expression in systems like E. coli or insect cells, followed by purification of the membrane-bound protein.[6][7]

  • Reaction Mixture: The assay mixture typically contains the purified aPT, the xanthone acceptor substrate (e.g., 1,3,6,7-tetrahydroxyxanthone), the prenyl donor dimethylallyl pyrophosphate (DMAPP), and a buffer containing divalent cations like Mg²⁺.[6]

  • Reaction Incubation: The reaction is incubated at an optimal temperature for a set period.

  • Product Analysis: The reaction is terminated, and the prenylated xanthone product is extracted and analyzed by HPLC or LC-MS to determine the conversion rate and identify the product's structure.

Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the complex processes described, the following diagrams have been generated using the DOT language.

Biosynthesis_of_Prenylated_Xanthones cluster_0 Primary Metabolism cluster_1 Core Xanthone Biosynthesis cluster_2 Prenylation Shikimate_Pathway Shikimate_Pathway Benzoyl_CoA Benzoyl_CoA Shikimate_Pathway->Benzoyl_CoA Acetate_Pathway Acetate_Pathway Malonyl_CoA Malonyl_CoA Acetate_Pathway->Malonyl_CoA Benzophenone Benzophenone Benzoyl_CoA->Benzophenone BPS Malonyl_CoA->Benzophenone Xanthone_Core 1,3,5-THX or 1,3,7-THX Benzophenone->Xanthone_Core CYP (e.g., CYP81AA) Prenylated_Xanthone Prenylated_Xanthone Xanthone_Core->Prenylated_Xanthone aPT DMAPP DMAPP DMAPP->Prenylated_Xanthone

Caption: Biosynthesis pathway of prenylated xanthones.

BPS_Purification_Workflow Start Start E_coli_Culture E. coli Culture with BPS Expression Vector Start->E_coli_Culture Induction IPTG Induction E_coli_Culture->Induction Harvest_Cells Cell Harvesting Induction->Harvest_Cells Cell_Lysis Cell Lysis (Sonication) Harvest_Cells->Cell_Lysis Clarification Centrifugation Cell_Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Elution Imidazole Elution Affinity_Chromatography->Elution Purified_BPS Purified_BPS Elution->Purified_BPS CYP_Assay_Workflow Start Start Prepare_Microsomes Prepare Yeast Microsomes with Recombinant CYP Start->Prepare_Microsomes Reaction_Setup Set up Reaction: Microsomes, Substrate, NADPH Regeneration System Prepare_Microsomes->Reaction_Setup Initiate_Reaction Initiate with NADPH Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Extract Products Incubation->Stop_Reaction Analysis HPLC or LC-MS Analysis Stop_Reaction->Analysis Results Results Analysis->Results

References

An In-depth Technical Guide to 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, a naturally occurring xanthone isolated from Garcinia xanthochymus. The document details its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its potential as an anti-cancer agent. Recent findings on its mechanism of action, specifically its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway in Non-Small-Cell Lung Cancer (NSCLC), are discussed. Detailed experimental protocols for its isolation and the assessment of its cytotoxic effects are also provided.

Chemical Structure and Physicochemical Properties

This compound is a prenylated xanthone with the molecular formula C23H24O6. Its chemical structure is characterized by a xanthen-9-one core with four hydroxyl groups and two prenyl (3-methyl-2-butenyl) substituents.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C23H24O6
Molecular Weight 396.43 g/mol
CAS Number 776325-66-7
Appearance Yellow powder
Density 1.3 ± 0.1 g/cm³
Boiling Point 616.4 ± 55.0 °C at 760 mmHg
Flash Point 214.1 ± 25.0 °C
LogP 4.43
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity, particularly as a cytotoxic agent against various cancer cell lines.

Cytotoxicity

The compound exhibits moderate cytotoxic effects against human breast adenocarcinoma (MDA-MB-453) and non-small-cell lung cancer (A549) cell lines.[1][2]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
MDA-MB-453Breast Adenocarcinoma1.3~3.28
A549Non-Small-Cell Lung Cancer3.86~9.74
Mechanism of Action in NSCLC

Recent studies have elucidated the mechanism by which this compound exerts its anti-tumor effects in NSCLC, particularly in cells harboring EGFR mutations (L858R/T790M/C797S) that confer resistance to standard therapies like osimertinib.[1]

The compound has been shown to:

  • Bind to EGFR: It directly interacts with the Epidermal Growth Factor Receptor.[1]

  • Inhibit EGFR Phosphorylation: This binding suppresses the autophosphorylation of EGFR, a critical step in the activation of its downstream signaling cascades.[1]

  • Suppress Downstream Signaling: The inhibition of EGFR phosphorylation leads to a reduction in the phosphorylation of Extracellular signal-regulated kinase (Erk), a key protein in the MAPK/ERK pathway that promotes cell proliferation and survival.[1]

  • Induce Apoptosis: The compound promotes programmed cell death in cancer cells.[1]

  • Induce Cell Cycle Arrest: It causes an arrest in the G1 phase of the cell cycle, thereby inhibiting cell division.[2]

These findings suggest that this compound is a promising candidate for the treatment of NSCLC, especially in cases of acquired resistance to existing EGFR tyrosine kinase inhibitors.[1]

Signaling Pathway

The inhibitory action of this compound on the EGFR signaling pathway is a key aspect of its anti-cancer activity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk Erk->pErk phosphorylation Proliferation Cell Proliferation & Survival pErk->Proliferation Apoptosis Apoptosis pErk->Apoptosis G1_Arrest G1 Cell Cycle Arrest Compound 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Compound->EGFR Binds to and inhibits phosphorylation Compound->Apoptosis induces Compound->G1_Arrest induces

Caption: EGFR signaling pathway and the inhibitory effects of the compound.

Experimental Protocols

Isolation of this compound from Garcinia xanthochymus

The following is a representative protocol for the isolation of xanthones from the bark of Garcinia xanthochymus, adapted from general procedures described in the literature.

Workflow for Isolation:

Isolation_Workflow Start Dried Bark of Garcinia xanthochymus Extraction Maceration with 95% Ethanol Start->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partition Solvent-Solvent Partition (EtOAc and H2O) Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate (EtOAc) Fraction Partition->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative HPLC TLC->Purification Final_Compound Pure 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Purification->Final_Compound

Caption: General workflow for the isolation of the target compound.

Detailed Methodology:

  • Plant Material and Extraction:

    • Air-dried and powdered bark of Garcinia xanthochymus is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours).

    • The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Solvent Partitioning:

    • The crude ethanol extract is suspended in water and partitioned successively with ethyl acetate (EtOAc).

    • The resulting ethyl acetate fraction, which is rich in xanthones, is collected and concentrated.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to silica gel column chromatography.

    • A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification:

    • Fractions containing the target compound, as identified by TLC, are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).

    • The purity of the final compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow for MTT Assay:

MTT_Workflow Cell_Culture Cell Seeding in 96-well plate (e.g., A549, MDA-MB-453) Incubation1 24h Incubation (Cell Adherence) Cell_Culture->Incubation1 Treatment Treatment with varying concentrations of the compound Incubation1->Treatment Incubation2 48-72h Incubation Treatment->Incubation2 MTT_Addition Addition of MTT solution (0.5 mg/mL) Incubation2->MTT_Addition Incubation3 4h Incubation (Formazan crystal formation) MTT_Addition->Incubation3 Solubilization Addition of DMSO to dissolve formazan crystals Incubation3->Solubilization Measurement Measure Absorbance at 570 nm (Microplate Reader) Solubilization->Measurement Analysis Calculate Cell Viability and IC50 Measurement->Analysis

Caption: Standard workflow for an MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding:

    • Cancer cells (e.g., A549 or MDA-MB-453) are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

    • The treated cells are incubated for a further 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL).

    • The plates are incubated for 4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Conclusion

This compound is a natural product with significant potential for development as an anti-cancer therapeutic. Its ability to inhibit the EGFR signaling pathway, particularly in drug-resistant NSCLC, highlights a promising avenue for future research and drug development. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic efficacy and safety profile.

References

A Technical Guide to the Spectroscopic and Biological Characterization of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a prenylated xanthone isolated from plant sources such as Garcinia xanthochymus.[1] Like many compounds in its class, it has garnered interest for its biological activities. Specifically, it has demonstrated moderate cytotoxic effects against human breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines, suggesting potential applications in oncology research.[1][2]

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation and biological evaluation of this compound. While detailed, publicly archived spectroscopic data for this specific molecule is limited, this document presents an exemplary dataset and the associated experimental protocols based on its known chemical structure (C₂₃H₂₄O₆, M.W. 396.43 g/mol ) and the analysis of structurally related prenylated xanthones.[1][2] The provided protocols and data serve as a practical reference for researchers working on the isolation, characterization, and development of novel natural products.

Spectroscopic Data Analysis

The structural confirmation of this compound relies on a combination of Mass Spectrometry (MS) for molecular weight and formula determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the precise arrangement of atoms and functional groups.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) provides valuable clues about the compound's structure, particularly the nature and position of the prenyl side chains.

Table 1: Exemplary High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z Description
[M+H]⁺ 397.1649 397.1651 Protonated molecular ion
[M+Na]⁺ 419.1468 419.1470 Sodium adduct
[M-C₄H₈+H]⁺ 341.1019 341.1021 Loss of a butene fragment from a prenyl group

| [M-C₅H₉]⁺ | 328.1025 | 328.1027 | Loss of a prenyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete structural assignment of complex natural products.[3][4] The following tables represent predicted chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Position δ (ppm) Multiplicity J (Hz) Integration Assignment
2 6.35 s - 1H H-2
3 6.58 s - 1H H-3
1'-H₂ 3.40 d 7.0 2H Methylene (Prenyl at C-7)
2'-H 5.25 t 7.0 1H Olefinic (Prenyl at C-7)
4'-H₃ 1.75 s - 3H Methyl (Prenyl at C-7)
5'-H₃ 1.68 s - 3H Methyl (Prenyl at C-7)
1''-H₂ 4.10 d 6.5 2H Methylene (Prenyl at C-8)
2''-H 5.20 t 6.5 1H Olefinic (Prenyl at C-8)
4''-H₃ 1.80 s - 3H Methyl (Prenyl at C-8)
5''-H₃ 1.70 s - 3H Methyl (Prenyl at C-8)
1-OH 13.50 s - 1H Chelated Hydroxyl

| 4,5,6-OH | 9.0-10.5| br s | - | 3H | Phenolic Hydroxyls|

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Position δ (ppm) Type Assignment
1 161.0 C C-1
2 98.5 CH C-2
3 108.0 CH C-3
4 155.0 C C-4
4a 103.5 C C-4a
5 145.0 C C-5
6 148.0 C C-6
7 120.0 C C-7
8 115.0 C C-8
8a 150.0 C C-8a
9 182.5 C=O Carbonyl
9a 140.0 C C-9a
1' 22.0 CH₂ Methylene (Prenyl at C-7)
2' 122.5 CH Olefinic (Prenyl at C-7)
3' 132.0 C Olefinic (Prenyl at C-7)
4' 25.8 CH₃ Methyl (Prenyl at C-7)
5' 18.0 CH₃ Methyl (Prenyl at C-7)
1'' 28.5 CH₂ Methylene (Prenyl at C-8)
2'' 123.0 CH Olefinic (Prenyl at C-8)
3'' 131.5 C Olefinic (Prenyl at C-8)
4'' 25.9 CH₃ Methyl (Prenyl at C-8)

| 5'' | 18.1 | CH₃ | Methyl (Prenyl at C-8) |

Experimental Protocols

Isolation and Purification Protocol
  • Extraction: Dried and powdered plant material (e.g., twig bark of Garcinia xanthochymus) is exhaustively extracted with a solvent such as 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[5]

  • Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like petroleum ether and gradually increasing polarity with dichloromethane and methanol, is used to separate the extract into fractions.[5]

  • Purification: Fractions containing the target compound (monitored by TLC) are combined and further purified using repeated column chromatography or preparative HPLC to yield this compound as a pure compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.[3]

    • Instrumentation: Spectra are acquired on a 400 or 500 MHz NMR spectrometer.

    • 1D Spectra: Standard ¹H and ¹³C{¹H} spectra are acquired to identify proton and carbon environments.

    • 2D Spectra:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments and confirming the substitution pattern.[3]

  • Mass Spectrometry:

    • Instrumentation: Analysis is performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

    • Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to aid ionization).

    • MS Analysis: Data is acquired in positive ion mode to observe [M+H]⁺ ions. The high-resolution capability of the mass analyzer allows for the determination of the elemental formula. Tandem MS (MS/MS) experiments are performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[6]

Cytotoxicity Evaluation Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

  • Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-435S) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[8] Cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours). Control wells receive medium with DMSO only.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the characterization and evaluation of natural products like this compound.

Workflow for Natural Product Isolation and Characterization cluster_collection Plant Material Processing cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant Garcinia sp. Plant Material grind Drying & Grinding plant->grind extract Solvent Extraction (e.g., Ethanol) grind->extract crude Crude Extract extract->crude silica Silica Gel Column Chromatography crude->silica fractions Fractions silica->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Compound (1,4,5,6-Tetrahydroxy-... diprenylxanthone) hplc->pure_compound ms LC-MS / HRMS pure_compound->ms nmr NMR (1D & 2D) pure_compound->nmr structure Confirmed Structure ms->structure nmr->structure

Caption: General workflow from plant material to confirmed structure.

Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis culture Culture Cancer Cells (e.g., A549) seed Seed Cells in 96-Well Plate culture->seed adhere Allow Adherence (Overnight) seed->adhere treat Treat with Compound (Serial Dilutions) adhere->treat incubate_treat Incubate (48-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Control read->calculate ic50 Determine IC₅₀ Value calculate->ic50

Caption: Logical flow of an MTT-based cell viability experiment.

References

The Anti-Inflammatory Potential of Tetrahydroxyxanthones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xanthones, a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, have garnered significant attention in drug discovery due to their wide array of pharmacological activities. Among these, the anti-inflammatory properties of various hydroxylated derivatives are particularly promising. This technical guide focuses on tetrahydroxyxanthones, exploring their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols to facilitate further research. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Core Tetrahydroxyxanthone Compounds and Their Anti-Inflammatory Activity

Several isomers of tetrahydroxyxanthone have been isolated from natural sources and demonstrated potent anti-inflammatory effects. The position of the hydroxyl groups on the xanthone core significantly influences their biological activity. Key compounds discussed herein include 1,3,5,6-tetrahydroxyxanthone, 1,3,6,7-tetrahydroxyxanthone (Norathyriol), and 1,3,5,7-tetrahydroxy-8-isoprenylxanthone.

These compounds primarily exert their anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and by downregulating the expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of various tetrahydroxyxanthones on inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineConcentration% NO InhibitionIC50Reference
1,3,5,6-TetrahydroxyxanthoneRAW 264.710 µMSignificant InhibitionNot specified[1]
1,3,6,7-TetrahydroxyxanthoneRAW 264.710 µMSignificant InhibitionNot specified[1]
Norathyriol (Metabolite of Mangiferin)Not specifiedNot specifiedIC50 = 44.6 µM (Xanthine Oxidase)44.6 µM[3]
1,3,5,7-Tetrahydroxy-8-isoprenylxanthone (TIE)RAW 264.725 µM~75%Not specified[2]

Table 2: Modulation of Pro-Inflammatory Cytokines and Enzymes

CompoundTargetEffectCell LineConcentrationReference
1,3,5,6-TetrahydroxyxanthoneTNF-α, IL-1β, IL-6, COX-2 mRNAReductionRAW 264.710 µM[1]
1,3,6,7-TetrahydroxyxanthoneTNF-α, IL-1β, IL-6, COX-2 mRNAReductionRAW 264.710 µM[1]
1,3,5,7-Tetrahydroxy-8-isoprenylxanthone (TIE)iNOS, COX-2 ProteinReductionRAW 264.725 µM[2]
1,3,5,7-Tetrahydroxy-8-isoprenylxanthone (TIE)IL-6, IL-12, TNF-α mRNA & SecretionReductionRAW 264.725 µM[2]
NorathyriolERK1/2 PhosphorylationInhibitionJB6 P+ Cells1-25 µM[4][5]

Key Signaling Pathways in Tetrahydroxyxanthone-Mediated Anti-Inflammation

Tetrahydroxyxanthones modulate several critical signaling cascades that are integral to the inflammatory response. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] Tetrahydroxyxanthones have been shown to inhibit this process. For instance, 1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) blocks the activation of NF-κB in a dose-dependent manner.[2][7]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates pIkB p-IκB (Degradation) NFkB_IkB->pIkB pIkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription THX Tetrahydroxyxanthones THX->IKK Inhibits

Caption: NF-κB signaling pathway and point of inhibition by tetrahydroxyxanthones.

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation.[8] Studies have demonstrated that tetrahydroxyxanthones can suppress the phosphorylation of these key kinases.[2][5] Norathyriol, for example, inhibits UVB-induced phosphorylation of ERK.[4] TIE has been shown to block both the ERK and p38 MAPK signaling pathways.[2][7]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates ERK ERK MEK12->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates NFkB NF-κB p38->NFkB Activates JNK->AP1 Activates JNK->NFkB Activates ERK->AP1 Activates ERK->NFkB Activates Response Inflammatory Response (Cytokine Production) AP1->Response NFkB->Response THX Tetrahydroxyxanthones THX->p38 Inhibits Phosphorylation THX->JNK Inhibits Phosphorylation THX->ERK Inhibits Phosphorylation

Caption: MAPK signaling cascade and inhibition points by tetrahydroxyxanthones.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are standard protocols used to assess the anti-inflammatory properties of tetrahydroxyxanthones.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours before being stimulated with an inflammatory agent like LPS (1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokine of interest.

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs).

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control like β-actin or GAPDH to normalize protein expression.

Experimental_Workflow start Start: Seed RAW 264.7 Cells pretreat Pre-treat with Tetrahydroxyxanthone start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate harvest_supernatant Harvest Supernatant incubate->harvest_supernatant harvest_cells Harvest Cells (Lysis) incubate->harvest_cells griess Griess Assay (NO) harvest_supernatant->griess elisa ELISA (Cytokines) harvest_supernatant->elisa western Western Blot (Protein) harvest_cells->western qpcr qRT-PCR (mRNA) harvest_cells->qpcr analysis Data Analysis & Interpretation griess->analysis elisa->analysis western->analysis qpcr->analysis

Caption: General experimental workflow for evaluating anti-inflammatory agents.

Conclusion

Tetrahydroxyxanthones represent a promising class of natural compounds with potent anti-inflammatory properties. Their ability to inhibit the production of key inflammatory mediators and modulate central signaling pathways like NF-κB and MAPK underscores their therapeutic potential. The data and protocols presented in this guide offer a foundation for researchers to further explore the mechanisms of action and structure-activity relationships of these compounds, paving the way for the development of novel anti-inflammatory drugs.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of Prenylated Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prenylated xanthones, a class of polyphenolic compounds predominantly found in higher plants and fungi, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these fascinating molecules, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By summarizing quantitative data from numerous studies, detailing key experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of prenylated xanthones for therapeutic applications.

Introduction

Xanthones are characterized by a tricyclic xanthen-9-one core. The addition of one or more prenyl groups, typically isoprenyl or geranyl moieties, to this scaffold gives rise to the diverse family of prenylated xanthones. These modifications in the substitution pattern of the xanthone nucleus, including the number, position, and type of prenyl groups, as well as the presence and location of hydroxyl and methoxy groups, profoundly influence their biological activities. Understanding these structure-activity relationships is paramount for the rational design and development of novel therapeutic agents with enhanced efficacy and selectivity.

Anticancer Activity: A Tale of Hydroxyls and Prenyls

The antiproliferative and cytotoxic effects of prenylated xanthones against various cancer cell lines have been extensively studied. The structure-activity relationship for anticancer activity is intricately linked to the substitution pattern on the xanthone core.

Key SAR Observations for Anticancer Activity:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are critical. A hydroxyl group ortho to the carbonyl function of the xanthone scaffold is often associated with increased cytotoxicity.

  • Prenylation: The number and position of prenyl groups significantly impact anticancer potency. The introduction of prenyl groups can enhance lipophilicity, facilitating cell membrane penetration.[1] Diprenylated and geranylated xanthones often exhibit strong cytotoxic effects.

  • Cyclization: Cyclization of prenyl chains to form pyran or furan rings can modulate activity. For instance, the presence of a chroman-4-one moiety has been found to be critically important for strong cytotoxic activity.

  • Specific Substitutions: The presence of a 4-methyl group has been reported to be critical for potent anticancer activity, while the presence of oxygen atoms on the side chain can reduce growth inhibitory activity.[2]

Quantitative Data: Anticancer Activity of Prenylated Xanthones

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative prenylated xanthones against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
α-MangostinKB (Oral Epidermoid Carcinoma)2.08[3]
BC-1 (Breast Cancer)0.92[3]
NCI-H187 (Small Cell Lung Cancer)2.87[3]
GartaninNCI-H187 (Small Cell Lung Cancer)1.08[3]
Garcinone EMDA-MB-231 (Breast Cancer)Stronger than cisplatin[4]
Novel Prenylated Xanthone (Yang et al., 2017)U-87 (Glioblastoma)6.39[2]
SGC-7901 (Gastric Cancer)8.09[2]
PC-3 (Prostate Cancer)6.21[2]
A549 (Lung Carcinoma)4.84[2]
CNE-1 (Nasopharyngeal Carcinoma)3.35[2]
CNE-2 (Nasopharyngeal Carcinoma)4.01[2]
Mangostenone CKB (Oral Epidermoid Carcinoma)2.8 µg/mL[3]
BC-1 (Breast Cancer)3.53 µg/mL[3]
NCI-H187 (Small Cell Lung Cancer)3.72 µg/mL[3]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB (Oral Epidermoid Carcinoma)20.0[2]
KBv200 (Drug-resistant KB)30.0[2]
Signaling Pathways in Anticancer Activity

Prenylated xanthones exert their anticancer effects through the modulation of various signaling pathways, primarily by inducing apoptosis (programmed cell death).

Many prenylated xanthones trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases, the key executioners of apoptosis. Some xanthones have also been shown to induce cell cycle arrest at different phases.[4]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Xanthones Prenylated Xanthones Xanthones->DeathReceptor Promotes Xanthones->Mitochondrion Induces MMP

Simplified overview of apoptosis pathways modulated by prenylated xanthones.

Antimicrobial Activity: Targeting Bacterial Viability

Prenylated xanthones have demonstrated significant activity against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Key SAR Observations for Antimicrobial Activity:

  • Lipophilicity: The presence of prenyl groups increases the lipophilicity of the xanthone molecule, which is believed to enhance its ability to disrupt bacterial cell membranes.

  • Number and Position of Prenyl Groups: The number and location of prenyl groups are crucial for antibacterial potency.

  • Hydroxylation: Specific hydroxylation patterns can influence the antimicrobial spectrum and potency.

Quantitative Data: Antimicrobial Activity of Prenylated Xanthones

The following table presents the minimum inhibitory concentration (MIC) values of selected prenylated xanthones against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
α-MangostinMycobacterium tuberculosis6.25[5]
β-MangostinMycobacterium tuberculosis6.25[5]
Garcinone BMycobacterium tuberculosis6.25[5]
Emerixanthone FMicrococcus luteus ML018.9[6]
Kenusanone HMethicillin-resistant S. aureus (MRSA)0.8[7]
Mycobacterium vaccae0.8[7]
(3R)-Tomentosanol BMethicillin-resistant S. aureus (MRSA)3.12[7]
Mycobacterium vaccae1.56[7]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Prenylated xanthones exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. A primary mechanism is the inhibition of nitric oxide (NO) production.

Key SAR Observations for Anti-inflammatory Activity:

  • Prenylation and Catechol Moiety: The presence of both a prenyl group and a catechol moiety in the structure appears to be important for potent inhibition of NO production.[8]

  • Inhibition of iNOS Expression: Active compounds often suppress the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels.[8]

  • Modulation of NF-κB Pathway: Many anti-inflammatory xanthones inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[8]

Quantitative Data: Anti-inflammatory Activity of Prenylated Xanthones

The following table shows the IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages by various prenylated polyphenols, including xanthones.

CompoundIC50 for NO Inhibition (µM)Reference
Kazinol U (Prenylated Polyphenol)< 6[8]
Kazinol A (Prenylated Polyphenol)< 6[8]
Kazinol I (Prenylated Polyphenol)< 6[8]
Kazinol C (Prenylated Polyphenol)< 6[8]
Garcinoxanthone B11.3 ± 1.7[9]
Garcinoxanthone C18.0 ± 1.8[9]
Indomethacin (Positive Control)3.9 ± 0.3[9]
Nrf2 Signaling Pathway in Anti-inflammatory and Antioxidant Activity

Prenylated xanthones can also exert anti-inflammatory and antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthones Prenylated Xanthones Keap1_Nrf2 Keap1-Nrf2 Complex Xanthones->Keap1_Nrf2 Disrupts Interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ubiquitination Ubiquitination & Proteasomal Degradation Keap1->Ubiquitination Nrf2_cyto->Ubiquitination Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucl->ARE Binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

Activation of the Nrf2 signaling pathway by prenylated xanthones.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of prenylated xanthones.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

mtt_workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of prenylated xanthones incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance data_analysis Calculate cell viability and IC50 values read_absorbance->data_analysis end End data_analysis->end

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the prenylated xanthone dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control.

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of the prenylated xanthone in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterium.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the prenylated xanthone for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Conclusion

The structure-activity relationships of prenylated xanthones are complex and multifaceted, with subtle structural modifications leading to significant changes in biological activity. This guide has highlighted key SAR principles for their anticancer, antimicrobial, and anti-inflammatory effects, supported by quantitative data and detailed experimental protocols. The visualization of the apoptosis and Nrf2 signaling pathways provides a framework for understanding their mechanisms of action at a molecular level. Continued research in this area, focusing on the synthesis of novel derivatives and a deeper understanding of their molecular targets, holds immense promise for the development of new and effective therapeutic agents for a range of human diseases.

References

Methodological & Application

Application Note: HPLC Analysis of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone in various sample matrices using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a prenylated xanthone that has been isolated from plants of the Garcinia genus, such as Garcinia xanthochymus. Like many other xanthones, this compound has garnered scientific interest due to its potential biological activities, including cytotoxic effects against cancer cell lines.[1] Accurate and reliable analytical methods are therefore essential for its study, whether in the context of natural product chemistry, pharmacokinetic analysis, or quality control of herbal preparations.

This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this relatively non-polar compound (LogP ≈ 4.43). The protocol is based on established methods for the analysis of similar prenylated xanthones.[2][3][4][5]

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed), Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥98%).

  • Sample Extraction Solvent: Methanol or an 80:20 (v/v) mixture of acetone and water.[4][5]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System A system with a binary pump, autosampler, column oven, and UV-Vis or PDA detector.
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution Start at 65% B, hold for 5 min.Increase to 90% B over 20 min.Hold at 90% B for 5 min.Return to 65% B over 1 min and re-equilibrate for 9 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 40 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at -20°C.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of the analyte from a plant matrix. The user may need to adapt this protocol based on the specific sample type.

  • Extraction: Accurately weigh approximately 1 g of the homogenized and dried sample material. Add 20 mL of the extraction solvent (methanol or acetone/water).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.

  • Centrifugation/Filtration: Centrifuge the extract at 4000 rpm for 15 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[3]

Data Analysis and Presentation

Calibration Curve

Inject the prepared working standard solutions into the HPLC system. A calibration curve is generated by plotting the peak area of the analyte against the corresponding concentration.

Table 2: Example Calibration Data

Concentration (µg/mL)Peak Area (arbitrary units)
1.015,000
5.075,000
10.0150,000
25.0375,000
50.0750,000
100.01,500,000

The relationship between concentration and peak area should be linear, with a correlation coefficient (r²) of ≥ 0.999.

Quantification in Samples

Inject the prepared sample extracts. The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Prepare Stock Solution Standard->Dissolve_Standard in Methanol Sample Weigh Sample Material Extract_Sample Extract_Sample Sample->Extract_Sample with Solvent Dilute_Stock Calibration Standards Dissolve_Standard->Dilute_Stock to working conc. Sonicate_Sample Sonicate_Sample Extract_Sample->Sonicate_Sample 30 min Filter_Sample Prepared Sample Sonicate_Sample->Filter_Sample 0.45 µm filter HPLC HPLC System Injection Dilute_Stock->HPLC Filter_Sample->HPLC Data Data Acquisition HPLC->Data Cal_Curve Generate Calibration Curve Data->Cal_Curve Quantify Quantify Analyte in Sample Data->Quantify Cal_Curve->Quantify Report Final Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

Method_Development_Logic Analyte Analyte Properties Name: this compound Polarity: Non-polar (LogP ≈ 4.43) UV Absorbance: Yes Method_Choice Method Selection Reversed-Phase HPLC Analyte->Method_Choice Column_Choice Stationary Phase C18 Column Method_Choice->Column_Choice Mobile_Phase Mobile Phase Strategy A: Acidified Water B: Acetonitrile/Methanol Gradient Elution Method_Choice->Mobile_Phase Detector Detection UV-Vis / PDA Wavelength: ~254 nm Method_Choice->Detector

References

Application Notes and Protocols for In Vivo Experimental Design: 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a prenylated xanthone that has demonstrated notable biological activity in preliminary in vitro studies. Specifically, it exhibits moderate cytotoxicity against human breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines.[1][2][3] Xanthones as a chemical class are recognized for their broad therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer properties.[4][5][6] The progression of this compound from in vitro discovery to a potential clinical candidate necessitates a structured in vivo experimental plan to evaluate its safety, toxicity, and efficacy in complex biological systems.[7][8][9]

These application notes provide a detailed framework for the in vivo evaluation of this compound, focusing on two primary potential therapeutic areas: oncology and inflammation. The protocols outlined below are based on established and widely accepted models for preclinical drug development.

Preclinical In Vivo Evaluation Strategy

A phased approach is critical for the in vivo assessment of a novel compound. The initial phase should focus on safety, tolerability, and pharmacokinetic profiling. Subsequent phases will investigate the efficacy in relevant disease models.

Phase 1: Preliminary Toxicity and Pharmacokinetic Profiling

The initial in vivo studies are designed to determine the safety profile and pharmacokinetic (PK) parameters of the compound. This data is crucial for selecting appropriate doses for subsequent efficacy studies.

Acute Toxicity Study

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects.

  • Animal Model: Sprague-Dawley rats or BALB/c mice (equal numbers of males and females).

  • Methodology: A single dose of this compound is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A dose-escalation design is employed with multiple dose groups. Animals are observed for 14 days for clinical signs of toxicity, and body weight is recorded regularly. At the end of the study, a gross necropsy is performed, and key organs are collected for histopathological analysis.[10]

  • Data to Collect: Mortality, clinical signs of toxicity, body weight changes, and histopathological findings.

Pharmacokinetic (PK) Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Model: Sprague-Dawley rats with jugular vein cannulation.

  • Methodology: A single dose of the compound is administered intravenously and orally to different groups of animals. Blood samples are collected at multiple time points post-administration. Plasma concentrations of the compound are determined using a validated analytical method such as LC-MS/MS.[11]

  • Data to Collect: Plasma concentration-time profiles, Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability.[11][12]

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL)1500 ± 250350 ± 75
Tmax (h)0.082.0
AUC (0-t) (ng*h/mL)3200 ± 4501800 ± 300
t1/2 (h)4.5 ± 0.85.2 ± 1.1
Bioavailability (%)N/A11.25
Phase 2: Efficacy Evaluation in Disease Models

Based on the in vitro data and the broad activities of xanthones, two primary therapeutic avenues will be explored: oncology and inflammation.

A. In Vivo Anticancer Efficacy

Given the cytotoxic activity against breast and lung cancer cell lines, a xenograft mouse model is an appropriate choice to evaluate anti-tumor efficacy.[7][13]

Protocol: Human Tumor Xenograft Model

  • Objective: To assess the in vivo anti-tumor activity of this compound.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID).

  • Methodology:

    • Human cancer cells (e.g., MDA-MB-435S or A549) are subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice are randomized into treatment and control groups.

    • The compound is administered daily (or as determined by PK data) via the selected route. A positive control group (e.g., a standard-of-care chemotherapeutic agent) should be included.

    • Tumor volume and body weight are measured 2-3 times per week.

    • At the end of the study, tumors are excised, weighed, and processed for histopathological and biomarker analysis.

  • Data to Collect: Tumor growth inhibition (TGI), changes in body weight, and analysis of biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Table 2: Hypothetical Tumor Growth Inhibition Data in an A549 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound25875 ± 12030
Compound50500 ± 9060
Positive ControlVaries375 ± 7070

B. In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.[14][15][16]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of this compound.

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Methodology:

    • Animals are fasted overnight before the experiment.

    • The compound is administered orally or intraperitoneally at various doses. A vehicle control and a positive control (e.g., indomethacin) group are included.[17]

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[14][16]

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[16]

  • Data to Collect: Paw volume at each time point, percentage inhibition of edema. The percentage inhibition is calculated as: ( (Vc - Vt) / Vc ) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[14]

Table 3: Hypothetical Anti-inflammatory Effects in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.12-
Compound250.60 ± 0.0929.4
Compound500.42 ± 0.0750.6
Indomethacin100.35 ± 0.0558.8

Visualizations

G cluster_phase1 Phase 1: Safety and PK cluster_phase2 Phase 2: Efficacy Studies acute_tox Acute Toxicity Study (MTD Determination) pk_study Pharmacokinetic Study (ADME Profile) acute_tox->pk_study Inform Dosing xenograft Anticancer Efficacy (Xenograft Model) pk_study->xenograft Dose Selection inflammation Anti-inflammatory Efficacy (Paw Edema Model) pk_study->inflammation Dose Selection end End xenograft->end inflammation->end start Start start->acute_tox

Caption: In Vivo Experimental Workflow for this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition compound 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone nfkb NF-κB Pathway compound->nfkb Inhibits pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibits inflammation_genes Pro-inflammatory Genes (e.g., COX-2, iNOS) nfkb->inflammation_genes proliferation_survival Cell Proliferation & Survival Genes pi3k_akt->proliferation_survival

Caption: Hypothetical Signaling Pathways Modulated by the Xanthone Compound.

References

Application Notes and Protocols for 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone in common biological assays. This document includes detailed protocols for the preparation of the compound for in vitro studies, as well as methodologies for assessing its cytotoxic effects on relevant cancer cell lines.

Introduction

This compound is a prenylated xanthone that has demonstrated biological activity of interest in oncological research. Specifically, it has been reported to exhibit moderate cytotoxic effects against the MDA-MB-435S breast cancer and A549 lung adenocarcinoma cell lines.[1][2][3] Due to its hydrophobic nature, careful formulation is required to ensure its solubility and bioavailability in aqueous cell culture media for accurate in vitro evaluation.[4][5][6]

Formulation Protocol for In Vitro Biological Assays

Given the hydrophobic characteristics of prenylated xanthones, a stock solution in an organic solvent is necessary for its use in aqueous cell culture environments. Dimethyl sulfoxide (DMSO) is the recommended solvent.[4][5][6]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Preparation of a High-Concentration Stock Solution:

    • Aseptically weigh out a precise amount of this compound powder.

    • Dissolve the powder in anhydrous, sterile DMSO to create a high-concentration stock solution, for example, 10 mM.

    • Ensure complete dissolution by vortexing thoroughly. Gentle warming in a 37°C water bath may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations for your assay.

    • Crucially, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be kept at or below 0.1% to avoid solvent-induced cytotoxicity. [5]

    • A vehicle control, consisting of cell culture medium with the same final concentration of DMSO as the experimental wells, must be included in all assays.

Experimental Protocols: Cytotoxicity Assessment

The following protocols describe the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on the MDA-MB-435S and A549 cell lines.

Cell Culture
  • Cell Lines:

    • MDA-MB-435S (human breast carcinoma)

    • A549 (human lung carcinoma)

  • Culture Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MDA-MB-435S and A549 cells

  • 96-well flat-bottom sterile cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells from culture flasks using trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.

    • Include wells with vehicle control (medium with DMSO) and untreated control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot a dose-response curve of compound concentration versus percentage of cell viability.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound.

CompoundCell LineBiological ActivityIC₅₀ Value (µg/mL)IC₅₀ Value (µM)Reference
This compoundMDA-MB-435SCytotoxicity1.3~3.28[3]
This compoundA549Cytotoxicity3.86~9.74[3]

Note: The molecular weight of this compound is approximately 396.43 g/mol .

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture (MDA-MB-435S & A549) start->cell_culture compound_prep Compound Formulation (Stock in DMSO) start->compound_prep cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (3-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout data_analysis Calculate % Viability readout->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Postulated Signaling Pathways Modulated by Prenylated Xanthones

Prenylated xanthones have been reported to modulate several key signaling pathways involved in cellular stress response and cancer cell proliferation. These include the activation of the Aryl Hydrocarbon Receptor (AhR) and Nrf2 pathways, and the inhibition of the PI3K/Akt/mTOR pathway.[7][8][9][10][11]

signaling_pathways cluster_xanthone cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ahr_nrf2 AhR & Nrf2 Pathways xanthone 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone pi3k PI3K xanthone->pi3k Inhibition ahr AhR xanthone->ahr Activation nrf2 Nrf2 xanthone->nrf2 Activation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation cyp CYP Enzymes (e.g., CYP1A1) ahr->cyp are Antioxidant Response Element (e.g., HO-1) nrf2->are

Caption: Postulated signaling pathways affected by prenylated xanthones.

References

Application Notes and Protocols: 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone as a Bioactive Agent with Potential for Molecular Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes are based on the currently available scientific literature. 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone has been primarily characterized for its cytotoxic properties. Its application as a direct molecular probe has not been established. The protocols and potential applications described herein are provided as a guide for research into its biological activity and for the potential development of molecular probes based on its scaffold.

Introduction

This compound is a naturally occurring xanthone that can be isolated from Garcinia xanthochymus.[1][2] Xanthones are a class of heterocyclic compounds with a xanthene-9-one core structure that are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[3] this compound has demonstrated moderate cytotoxic activity against specific cancer cell lines, making it a compound of interest for cancer research and drug discovery.[1][2][4][5][6] While not yet developed as a molecular probe, its xanthone scaffold suggests potential for modification into fluorescent probes for cellular imaging and target identification.[7][8]

Known Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. This makes it a valuable tool for studying cancer cell biology and for screening potential anticancer agents.

Data Presentation: Cytotoxic Activity

The following table summarizes the reported in vitro cytotoxic activity of this compound.

Cell LineCancer TypeIC50 (µg/mL)Reference
MDA-MB-435SBreast Cancer1.3[1][2]
A549Lung Adenocarcinoma3.86[1][2]

Note: The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Potential Application as a Molecular Probe (Hypothetical)

While this compound is not intrinsically fluorescent, its xanthone core is a common scaffold for the development of fluorescent probes.[7][8] With chemical modification, it could be developed into a molecular probe for various applications:

  • Target Identification: By attaching a fluorescent dye or a reactive group for affinity chromatography, modified versions of the compound could be used to identify its direct molecular targets within cancer cells.

  • Cellular Localization: A fluorescently tagged version could be used to visualize its uptake and subcellular distribution, providing insights into its mechanism of action.

  • High-Throughput Screening: A probe based on this scaffold could be used in competitive binding assays to screen for other small molecules that bind to the same target.

The development of such a probe would be a valuable research direction to elucidate the mechanism behind its cytotoxic effects.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol describes how to determine the IC50 value of this compound against a cancer cell line (e.g., A549 or MDA-MB-435S) using a colorimetric MTS assay.

Materials:

  • This compound

  • A549 or MDA-MB-435S cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µg/mL). Include a vehicle control (DMSO in medium at the same concentration as the highest compound concentration).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Diagram 1: Experimental Workflow for Cytotoxicity Testing

G A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B D Cell Treatment (48-72h Incubation) B->D C Preparation of Compound Dilutions C->D E Addition of MTS Reagent D->E F 1-4h Incubation E->F G Absorbance Reading (490 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for determining the IC50 of this compound.

Diagram 2: Hypothetical Signaling Pathway for Cytotoxicity

G cluster_cell Cancer Cell Xanthone 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Target Putative Intracellular Target (e.g., Kinase, Transcription Factor) Xanthone->Target Binding/Inhibition Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Modulation Apoptosis Induction of Apoptosis Pathway->Apoptosis Growth_Arrest Cell Cycle Arrest Pathway->Growth_Arrest

Caption: A hypothetical signaling pathway for the cytotoxic action of the xanthone.

References

Unraveling the Anti-Cancer Potential: Mechanism of Action Studies of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a prenylated xanthone isolated from the twig bark of Garcinia xanthochymus.[1] Xanthones, particularly those from Garcinia species, have garnered significant attention in cancer research due to their potential as chemopreventive and chemotherapeutic agents.[2][3] Prenylated xanthones have been shown to inhibit tumor initiation, promotion, and progression through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][4][5] This document provides a summary of the known biological activities of this compound and detailed protocols for further investigation into its mechanism of action.

Biological Activity

This compound has demonstrated moderate cytotoxic activity against human breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines.[1][6][7][8] However, it was found to be inactive against the fungal pathogen Candida albicans.[6][7][8]

Quantitative Data Summary
Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
MDA-MB-435SBreast Cancer1.3~3.28
A549Lung Adenocarcinoma3.86~9.74
Molecular Weight of this compound: 396.43 g/mol

Proposed Mechanism of Action and Signaling Pathways

Based on studies of structurally related prenylated xanthones from Garcinia species, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and/or cell cycle arrest.

Apoptosis Induction: Many prenylated xanthones induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[3][5] This typically involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Xanthone 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Xanthone->Bcl2 Modulates Mito Mitochondria Bcl2->Mito Regulates Permeability CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway. (Within 100 characters)

Cell Cycle Arrest: Prenylated xanthones have also been reported to cause cell cycle arrest at various phases (e.g., G1 or S phase) by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[3][5]

Xanthone 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Cyclins_CDKs Cyclins / CDKs (e.g., Cyclin D1, CDK4/6) Xanthone->Cyclins_CDKs Downregulates G1_S_Transition G1 to S Phase Transition Xanthone->G1_S_Transition Inhibits Cyclins_CDKs->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Caption: Proposed Cell Cycle Arrest Mechanism. (Within 100 characters)

Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the concentration-dependent cytotoxic effect of the compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Compound (Serial Dilutions) Incubate_Overnight->Add_Compound Incubate_24_72h Incubate for 24-72h Add_Compound->Incubate_24_72h Add_MTT Add MTT Solution Incubate_24_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan (DMSO) Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance

References

Measuring the Antioxidant Activity of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds found in various plant species, particularly in the family Clusiaceae, such as the mangosteen fruit (Garcinia mangostana).[1][2] These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[3][4][5] The antioxidant potential of xanthones is attributed to their chemical structure, which enables them to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[1][6] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous degenerative diseases.[6]

This document provides detailed application notes and experimental protocols for measuring the antioxidant activity of a specific xanthone, 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, which has been isolated from Garcinia xanthochymus.[7] The methodologies described herein are standard and widely accepted assays for evaluating antioxidant capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[8][9][10]

Mechanisms of Antioxidant Action

The antioxidant activity of xanthones can be attributed to several mechanisms, primarily through the donation of a hydrogen atom or a single electron to neutralize free radicals.[1][11] Theoretical studies suggest that under physiological conditions, the anionic forms of xanthones are particularly effective at deactivating hydroxyl radicals.[1][11] The substitution pattern of hydroxyl and prenyl groups on the xanthone scaffold significantly influences its antioxidant capacity.[4]

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Caption: General mechanism of xanthone antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the free radical scavenging ability of antioxidants.[12] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[8]

Workflow:

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DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Prepare Xanthone dilutions Mix Mix Xanthone/Standard with DPPH solution Sample_Prep->Mix DPPH_Prep Prepare 0.1 mM DPPH solution DPPH_Prep->Mix Standard_Prep Prepare Trolox/Ascorbic Acid standards Standard_Prep->Mix Incubate Incubate in dark (30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the xanthone stock solution.

    • Prepare a series of standard antioxidant solutions (e.g., Trolox or ascorbic acid) for comparison.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each xanthone dilution or standard solution to respective wells.[8]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[8]

    • Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the percentage of inhibition against the concentration of the xanthone.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[13]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[14]

Workflow:

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ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Prepare Xanthone dilutions Mix Mix Xanthone/Standard with ABTS•+ Sample_Prep->Mix ABTS_Prep Generate ABTS•+ solution ABTS_Prep->Mix Standard_Prep Prepare Trolox standards Standard_Prep->Mix Incubate Incubate in dark (e.g., 30 min) Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot standard curve Calculate->Plot Determine_TEAC Determine TEAC value Plot->Determine_TEAC

Caption: Experimental workflow for the ABTS antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[15]

    • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Prepare a stock solution and serial dilutions of this compound and a Trolox standard.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each xanthone dilution or Trolox standard to respective wells.[14]

    • Add 200 µL of the diluted ABTS•+ solution to each well.[14]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

    • Measure the absorbance at 734 nm.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•+ by the xanthone and the Trolox standards.

    • Plot a standard curve of percentage inhibition versus Trolox concentration.

    • The antioxidant capacity of the xanthone is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve.[14]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8]

Detailed Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[10]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a stock solution and serial dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 30 µL of the xanthone dilution or standard solution to respective wells.[8]

    • Add 270 µL of the pre-warmed FRAP reagent to each well.[8]

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.

    • The FRAP value of the xanthone is determined by comparing its absorbance with the standard curve and is expressed as mM Fe²⁺ equivalents or Trolox equivalents per gram of sample.[8]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9][16]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a fresh solution of AAPH in the same buffer.

    • Prepare a stock solution and serial dilutions of this compound and a Trolox standard.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the xanthone dilution, Trolox standard, or blank (buffer) to respective wells.

    • Add 150 µL of the fluorescein working solution to all wells and incubate at 37°C for a few minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.[17]

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • The ORAC value of the xanthone is expressed as Trolox equivalents.

Data Presentation

Disclaimer: The following table contains illustrative data for this compound as specific experimental data is not available in the cited literature. The values are presented to demonstrate the format for data reporting.

AssayParameterThis compoundTrolox (Standard)Ascorbic Acid (Standard)
DPPH Assay IC50 (µg/mL)Illustrative Value: 15.2 ± 1.88.5 ± 0.95.1 ± 0.6
ABTS Assay TEAC (mM Trolox Eq/mg)Illustrative Value: 1.8 ± 0.21.0 (by definition)1.1 ± 0.1
FRAP Assay FRAP Value (mM Fe²⁺ Eq/mg)Illustrative Value: 2.5 ± 0.31.5 ± 0.12.1 ± 0.2
ORAC Assay ORAC Value (µmol Trolox Eq/mg)Illustrative Value: 3.2 ± 0.41.0 (by definition)0.9 ± 0.1

Signaling Pathways Modulated by Xanthones

Xanthones have been shown to modulate various signaling pathways involved in oxidative stress and inflammation. One key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

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Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone Xanthone ROS ROS Xanthone->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription of

Caption: Simplified Nrf2 signaling pathway modulated by xanthones.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing a combination of assays that measure different aspects of antioxidant action, researchers can obtain a detailed profile of the compound's potential to combat oxidative stress. This information is crucial for the further development of this and other xanthones as potential therapeutic agents for the prevention and treatment of diseases associated with oxidative damage.

References

Troubleshooting & Optimization

Solubility issues of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone in aqueous solutions. The information is structured to offer direct answers to common problems and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a prenylated xanthone compound that can be isolated from Garcinia xanthochymus.[1] It has demonstrated moderate cytotoxic activities against cancer cell lines such as MDA-MB-435S (melanoma) and A549 (lung adenocarcinoma).[1][2][3] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₃H₂₄O₆ [1]
Molecular Weight 396.43 g/mol [1][2]
Appearance Yellow powder [4]
Calculated LogP 4.43 [1]

| Known Solubilities | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. |[4][5] |

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: The poor aqueous solubility of this compound is primarily due to its chemical structure. The presence of two prenyl groups (-CH₂CH=C(CH₃)₂) makes the molecule highly lipophilic (fat-soluble), as indicated by its high calculated LogP value.[1] Lipophilic compounds do not readily dissolve in water, a polar solvent, leading to challenges in preparing aqueous solutions for biological assays. This is a common characteristic of prenylated xanthones.[6]

Q3: What is the recommended method for preparing a stock solution?

A3: The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[5] It is a powerful organic solvent capable of dissolving many lipophilic compounds. A general protocol is provided in the "Experimental Protocols" section below.

Q4: What general strategies can improve the solubility of this compound for in vitro experiments?

A4: Several techniques can be employed to enhance the aqueous solubility of lipophilic compounds for experimental use. These methods aim to create a stable dispersion or a clear solution when the stock solution is diluted into aqueous cell culture media or buffers. Common strategies include the use of co-solvents, surfactants, and complexing agents.[7] Nanoformulation strategies, such as creating nanoemulsions or solid dispersions, can also dramatically improve solubility but require more specialized procedures.[6][7]

Troubleshooting Guide

Issue: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer or cell culture medium.

  • Cause: This is the most common issue and occurs when the concentration of the xanthone exceeds its solubility limit in the final aqueous solution. The DMSO from the stock solution disperses, leaving the lipophilic compound to crash out.

  • Solutions:

    • Decrease the Final Concentration: The simplest approach is to work with a lower final concentration of the compound if your experimental design permits.

    • Minimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%) to minimize solvent-induced toxicity in cell-based assays.

    • Use Co-solvents and Surfactants: The addition of a pharmaceutically acceptable co-solvent or a non-ionic surfactant can help keep the compound in solution.[7] See Table 3 for examples and starting concentrations. A detailed protocol is available in the "Experimental Protocols" section.

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[7] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice.

    • Apply Mechanical Dispersion: After dilution, use sonication or vortexing to help disperse the compound and break up small aggregates. However, this may only create a temporary suspension.

Table 2: Recommended Solvents for Stock Solution Preparation

Solvent Typical Max Concentration Notes
DMSO ≥ 10 mM Recommended for primary stock. Store at -20°C or -80°C.
Ethanol Variable Can be used, but may have lower solubilizing power than DMSO for this compound.

| Acetone | Variable | Effective for dissolving, but its volatility and higher cell toxicity make it less ideal for biological assays. |

Table 3: Common Excipients for Improving Aqueous Solubility in In Vitro Assays

Excipient Type Example Typical Final Concentration Mechanism of Action
Co-solvent PEG300 / PEG400 1-10% (v/v) Increases the polarity of the solvent mixture, enhancing solubility.
Surfactant Tween® 80 / Polysorbate 80 0.1-1% (v/v) Forms micelles that encapsulate the hydrophobic compound.
Surfactant Pluronic® F-68 0.02-0.1% (w/v) A non-ionic surfactant that aids in solubilization and can reduce protein adsorption.

| Complexing Agent | SBE-β-CD | 1-10% (w/v) | Forms inclusion complexes, shielding the lipophilic part of the molecule from water. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 396.43 g/mol ). For example, weigh 3.96 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target concentration. For 3.96 mg, add 1 mL of DMSO to make a 10 mM stock solution.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can assist dissolution if needed.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: General Method for Improving Aqueous Solubility using a Co-solvent/Surfactant System

This protocol is a starting point for preparing a working solution for cell-based assays.

  • Prepare Excipient Stock: Prepare a sterile-filtered 10% (v/v) stock solution of Tween® 80 in cell culture grade water or PBS.

  • Intermediate Dilution: In a sterile tube, first add the required volume of your cell culture medium or buffer.

  • Add Excipient: Add the excipient stock solution to the medium. For example, to make a final solution with 0.5% Tween® 80, add 50 µL of the 10% stock to 950 µL of medium.

  • Add Compound Stock: While vortexing the medium/excipient mixture, add the required volume of the 10 mM DMSO stock solution dropwise. This rapid mixing helps prevent immediate precipitation.

  • Final Mix and Incubation: Vortex the final solution for 30 seconds. If necessary, incubate at 37°C for 15-30 minutes to allow for equilibration.

  • Inspection: Visually inspect the solution for any signs of precipitation before use. A slight haze may be acceptable, but visible particles are not. The solution can be sterile-filtered through a 0.22 µm filter if needed, but this may remove some of the compound if it is not fully dissolved.

Visual Guides

G cluster_workflow Experimental Workflow for Solubilization start Start: Compound Powder stock Prepare High-Concentration Stock Solution in DMSO start->stock dilute Dilute DMSO Stock into Aqueous Medium (dropwise with vortexing) stock->dilute intermediate Prepare Aqueous Medium (e.g., cell culture buffer) add_excipient Optional: Add Solubilizing Agent (e.g., Tween 80, SBE-β-CD) to aqueous medium intermediate->add_excipient add_excipient->dilute final Final Working Solution dilute->final assay Use in Experiment (e.g., cell-based assay) final->assay G cluster_troubleshooting Solubility Troubleshooting Logic start Precipitation observed in aqueous solution? q_conc Is the final concentration essential? start->q_conc Yes lower_conc Solution: Lower the final compound concentration. q_conc->lower_conc No q_excipient Are solubilizing agents being used? q_conc->q_excipient Yes success Problem Solved lower_conc->success add_excipient Action: Add co-solvent (PEG400) or surfactant (Tween 80). q_excipient->add_excipient No increase_excipient Action: Increase concentration of solubilizing agent or try a different one (e.g., SBE-β-CD). q_excipient->increase_excipient Yes add_excipient->success increase_excipient->success G cluster_pathway Potential Anticancer Signaling Pathways of Xanthones cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Intrinsic Apoptosis Xanthone 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone PI3K PI3K Xanthone->PI3K MAPK MAPK Xanthone->MAPK Bax Bax Xanthone->Bax Bcl2 Bcl-2 Xanthone->Bcl2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Stability of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone in solution and during storage. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid (powder) form of this compound should be stored at -20°C for up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be stored at -80°C for optimal stability, which can be maintained for up to one year.[1] For shorter-term storage of up to one month, -20°C is suitable.[2] It is advisable to re-examine the efficacy of any solution stored at -20°C for longer than a month.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: Common solvents for xanthone derivatives include DMSO, ethanol, methanol, acetone, ethyl acetate, chloroform, and dichloromethane.[2] For biological assays, DMSO is a frequently used solvent. When preparing stock solutions, warming the tube to 37°C and using an ultrasonic bath can aid in dissolution.[3] It is best practice to prepare and use solutions on the same day whenever possible.[3]

Q4: What are the potential degradation pathways for this xanthone?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related prenylated xanthones are known to be susceptible to degradation under certain conditions. Potential degradation may involve oxidation of the phenol groups and modifications to the prenyl side chains, particularly under acidic conditions.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent compound from any potential degradation products. Development of such a method typically involves forced degradation studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment. Degradation of the compound in the experimental medium.- Prepare fresh solutions for each experiment. - If the medium is acidic, consider using a buffer to maintain a neutral pH. - Perform a quick stability check of the compound in the experimental medium using HPLC.
Appearance of unexpected peaks in HPLC analysis. - Degradation of the compound during sample preparation or storage. - Contamination of the solvent or sample.- Ensure proper storage conditions are maintained. - Prepare samples immediately before analysis. - Use high-purity solvents and filter all solutions before injection.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of the compound.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. - Use a solubilizing agent, such as cyclodextrins, if appropriate for the application.
Inconsistent results between experimental replicates. - Instability of the compound under experimental conditions (e.g., temperature, light exposure). - Pipetting errors or inconsistent solution preparation.- Protect solutions from light and maintain a constant temperature. - Carefully validate solution preparation procedures and use calibrated pipettes. - Prepare a fresh stock solution and re-run the experiment.

Quantitative Data Summary

While comprehensive, publicly available stability data for this compound is limited, the following table provides an example of how to present quantitative data from a forced degradation study. Researchers should generate their own data for specific experimental conditions.

Table 1: Example of Forced Degradation Data for this compound

Stress Condition Time (hours) % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
0.1 M HCl (60°C)2415.22
0.1 M NaOH (60°C)248.51
3% H₂O₂ (Room Temp)245.11
Thermal (80°C)483.20
Photolytic (UV light)2412.83

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Materials and Reagents:

    • This compound (solid)

    • DMSO (HPLC grade)

    • Sterile, amber microcentrifuge tubes

  • Procedure for 10 mM Stock Solution:

    • Weigh out a precise amount of the solid compound (Molecular Weight: 396.43 g/mol ).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 10-15 minutes.[3]

    • Visually inspect the solution to ensure complete dissolution.

    • Aliquot the stock solution into single-use amber tubes and store at -80°C.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using the appropriate experimental buffer or medium.

    • Prepare working solutions fresh for each experiment and protect them from light.

Protocol 2: Forced Degradation Study for Method Development

This protocol outlines a general procedure for conducting forced degradation studies to develop a stability-indicating HPLC method.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples, including an unstressed control, by HPLC-UV/PDA.

  • Method Validation:

    • The HPLC method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experiment solid Solid Compound stock 10 mM Stock in DMSO solid->stock Dissolve & Sonicate long_term Solid @ -20°C solid->long_term working Working Solution stock->working Dilute in Buffer stock_storage Stock @ -80°C stock->stock_storage working_use Use Immediately working->working_use assay Biological Assay working_use->assay

Caption: Workflow for Preparation and Handling of the Xanthone.

stability_study_logic cluster_stress Forced Degradation start Start Stability Assessment acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis HPLC-UV/PDA Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation stable Compound is Stable evaluation->stable No significant change unstable Degradation Observed evaluation->unstable New peaks appear

References

Optimizing extraction yield of xanthones from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of xanthone extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield and quality of xanthone extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the xanthone extraction process, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Low Xanthone Yield - Inappropriate solvent selection.[1][2] - Suboptimal extraction temperature or time.[3] - Incorrect solvent-to-solid ratio.[3][4] - Inefficient extraction method for the specific plant matrix.[5] - Degradation of xanthones during extraction.[1]- Solvent Selection: Test a range of solvents with varying polarities. Ethanol (50-80%) and acetone have shown good results for xanthone extraction.[1][2][6] - Optimize Parameters: Systematically vary temperature, time, and solvent-to-solid ratio to find the optimal conditions for your specific material. Response Surface Methodology (RSM) can be a useful tool for optimization.[1] - Method Selection: Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency and reduce extraction time.[5][7] For higher purity, supercritical fluid extraction (SFE) with a co-solvent can be effective.[1][8] - Prevent Degradation: For heat-sensitive xanthones, use lower temperatures for a longer duration or employ non-thermal methods like maceration or UAE.[3][4]
Co-extraction of Impurities - Low selectivity of the chosen solvent. - Extraction of compounds with similar polarity to xanthones.[9]- Solvent Polarity Tuning: Adjust the polarity of your solvent system. A gradient extraction approach, starting with a non-polar solvent to remove lipids and waxes before extracting with a more polar solvent for xanthones, can be effective. - Purification Steps: Implement post-extraction purification techniques such as column chromatography or preparative HPLC to isolate the target xanthones.
Thermal Degradation of Xanthones - High temperatures used in methods like Soxhlet or high-power MAE.[1][4]- Temperature Control: Carefully control the temperature during extraction. For MAE, using lower power settings can prevent overheating.[1] - Alternative Methods: Employ non-thermal or low-temperature methods such as ultrasound-assisted extraction or maceration.[3][5] Subcritical water extraction allows for precise temperature control.[1]
Solvent Not Effectively Penetrating the Plant Matrix - Inadequate particle size reduction of the plant material. - Presence of a rigid cell wall structure.[3]- Grinding: Ensure the plant material is finely ground to increase the surface area for solvent contact. - Pre-treatment: Consider enzymatic pre-treatment to break down cell walls and improve solvent penetration. - Advanced Techniques: Methods like UAE and MAE can enhance solvent penetration through cavitation and localized heating, respectively.[5][10]
Inconsistent Results Between Batches - Variation in the quality and composition of the raw plant material.[11] - Lack of standardization in the extraction protocol.- Raw Material QC: Implement quality control measures for your starting material, including authentication and analysis of xanthone content. - Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for your entire extraction and analysis workflow to ensure reproducibility.

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting xanthones?

The ideal solvent depends on the specific xanthone and the plant matrix. However, ethanol and acetone are commonly used and have demonstrated high efficacy.[2][6] For instance, a 50-70% ethanol solution has been shown to achieve high yields of xanthones from mangosteen pericarp.[1] It is recommended to perform preliminary screening with different solvents and concentrations to determine the optimal choice for your specific application.

2. How do I choose between different extraction methods?

The choice of extraction method depends on factors such as the stability of the target xanthones, the desired yield, the available equipment, and environmental considerations.

  • Conventional Methods (Maceration, Soxhlet): These are simple and cost-effective but can be time-consuming and may lead to thermal degradation of compounds in the case of Soxhlet extraction.[1][3]

  • Modern "Green" Methods (UAE, MAE, SFE): These techniques offer higher efficiency, reduced extraction times, and lower solvent consumption.[1][7]

    • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures.[5]

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, leading to rapid extraction.[7][10]

    • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. It is highly selective and leaves no residual organic solvent, but the equipment can be expensive.[1][8]

3. What are the key parameters to optimize for maximizing xanthone yield?

The primary parameters to optimize are:

  • Solvent Type and Concentration: As discussed above, this is a critical factor.[1]

  • Temperature: Higher temperatures generally increase solubility and diffusion but can also lead to degradation.[3]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the xanthones, but prolonged times can increase the risk of degradation and extraction of impurities.[2]

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also lead to the dilution of the extract and increased solvent usage.[3][4]

  • Particle Size: Smaller particle sizes increase the surface area available for extraction.

4. How can I be sure that the extracted compounds are not artifacts formed during the extraction process?

Artifact formation can occur, especially with reactive compounds or when using certain solvents or high temperatures.[12] To minimize this risk:

  • Use high-purity solvents.

  • Employ mild extraction conditions (e.g., lower temperatures).

  • Analyze the extract using chromatographic and spectroscopic techniques (e.g., LC-MS, NMR) to confirm the identity and purity of the isolated xanthones.

  • Compare the chemical profile of the extract with that of the raw material analyzed under non-destructive conditions.

Quantitative Data Summary

The following tables summarize xanthone yields obtained using different extraction methods and conditions as reported in the literature.

Table 1: Comparison of Xanthone Yields from Mangosteen Pericarp using Different Extraction Methods

Extraction MethodSolventTemperature (°C)Time (h)Xanthone Yield (mg/g dry sample)Reference
Maceration80% Ethanol3320.0565[5]
Soxhlet Extraction80% Ethanol-20.1221[5]
Soxhlet Extraction---31.26[5]
Ultrasonic-Assisted Extraction80% Ethanol330.50.1760[5]
Subcritical Water ExtractionWater with 10% Deep Eutectic Solvent160327.15[5]
Subcritical Water ExtractionDeionized Water1802.534[5]
Subcritical Ethanol Extraction95% Ethanol1600.557.42[3]
Microwave-Assisted ExtractionEthyl Acetate--75.6[1]

Table 2: Effect of Solvent and Extraction Time on Total Xanthone Yield from Mangosteen Peel (Maceration)

SolventExtraction Time (h)Total Xanthone Yield (mg/g)Reference
Acetone4832.825[6]
Ethanol24-[6]
Water4819.460[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Xanthones from Mangosteen Pericarp

  • Reference: Based on the principles described by Yoswathana (2013)[5]

  • Materials and Equipment:

    • Dried and powdered mangosteen pericarp

    • 80% Ethanol

    • Ultrasonic bath or probe sonicator

    • Filter paper or centrifuge

    • Rotary evaporator

  • Procedure:

    • Weigh a known amount of powdered mangosteen pericarp and place it in an extraction vessel.

    • Add 80% ethanol at a specified solvent-to-solid ratio (e.g., 25:1 mL/g).

    • Place the vessel in an ultrasonic bath set to a specific temperature (e.g., 33°C) and sonicate for a defined period (e.g., 30 minutes).

    • After extraction, separate the extract from the solid residue by filtration or centrifugation.

    • Concentrate the extract using a rotary evaporator to remove the solvent.

    • Dry the resulting extract and store it for further analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of Xanthones from Mangosteen Pericarp

  • Reference: Based on the principles described in various studies.[1][7][10]

  • Materials and Equipment:

    • Dried and powdered mangosteen pericarp

    • Ethanol (e.g., 71%)

    • Microwave extraction system

    • Filter paper or centrifuge

    • Rotary evaporator

  • Procedure:

    • Place a known amount of powdered mangosteen pericarp into the microwave extraction vessel.

    • Add the extraction solvent at a specific solvent-to-solid ratio (e.g., 25 mL/g).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: microwave power (e.g., 200 W), temperature, and time (e.g., 2.24 minutes).

    • After the extraction cycle is complete, allow the vessel to cool.

    • Filter or centrifuge the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator.

    • Dry the final extract for analysis.

Visualizations

experimental_workflow raw_material Raw Material (e.g., Mangosteen Pericarp) preparation Sample Preparation (Drying, Grinding) raw_material->preparation extraction Extraction (e.g., UAE, MAE, Soxhlet) preparation->extraction separation Separation (Filtration/Centrifugation) extraction->separation concentration Concentration (Rotary Evaporation) separation->concentration analysis Analysis (HPLC, LC-MS) concentration->analysis purification Purification (Optional) (Column Chromatography) concentration->purification final_product Purified Xanthones purification->final_product final_product->analysis Purity Check

Caption: General workflow for xanthone extraction from natural sources.

troubleshooting_logic start Low Xanthone Yield? check_solvent Is the solvent optimal? start->check_solvent Yes check_params Are extraction parameters (T, t, ratio) optimized? check_solvent->check_params Yes solution_solvent Solution: Screen different solvents (e.g., Ethanol, Acetone) check_solvent->solution_solvent No check_method Is the extraction method efficient? check_params->check_method Yes solution_params Solution: Optimize parameters using Response Surface Methodology (RSM) check_params->solution_params No solution_method Solution: Consider advanced methods (UAE, MAE) check_method->solution_method No end Yield Optimized check_method->end Yes solution_solvent->end solution_params->end solution_method->end

Caption: Troubleshooting logic for addressing low xanthone extraction yield.

References

Preventing degradation of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this valuable compound during their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on studies of structurally similar prenylated xanthones, the primary factors contributing to the degradation of this compound are exposure to acidic conditions, light, and oxidizing agents. The prenyl groups, in particular, are susceptible to modification in acidic environments.[1][2][3][4] Like many polyphenolic compounds, this xanthone may also be sensitive to high temperatures and alkaline pH over extended periods.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For stock solutions, it is recommended to use high-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol. These solvents offer good solubility and can help minimize degradation. For aqueous-based experiments, prepare fresh dilutions from the stock solution immediately before use. Minimize the time the compound spends in aqueous buffers, especially at non-neutral pH.

Q3: How should I store the solid compound and its solutions to ensure stability?

A3: Proper storage is critical for maintaining the integrity of this compound.

FormStorage TemperatureLight ConditionsAtmosphereRecommended Duration
Solid Powder -20°CIn the dark (amber vial)Inert gas (e.g., argon or nitrogen) is recommended for long-term storageUp to 3 years
In Solvent (Stock Solution) -80°CIn the dark (amber vial)Inert gas (e.g., argon or nitrogen) is recommendedUp to 1 year

Q4: Can I work with this compound under normal laboratory lighting?

A4: To minimize the risk of photodegradation, it is advisable to work with this compound under subdued light conditions. Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light, especially during long experiments or when stored.

Q5: What is the expected stability of this compound in cell culture media?

A5: While specific data for this compound is unavailable, polyphenolic compounds can be unstable in cell culture media due to the presence of various components and physiological pH. It is recommended to prepare fresh solutions and add them to the cell cultures immediately. For longer incubation times, consider performing a preliminary stability test of the compound in your specific cell culture medium.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity in your assay. Degradation of the compound due to improper handling or storage.- Review your storage and handling procedures against the recommendations in the FAQs.- Prepare fresh stock and working solutions.- Perform a quality control check of your compound using an appropriate analytical method (e.g., HPLC).
Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS). Degradation of the compound into one or more new products.- If working in acidic conditions, the prenyl groups may have been modified.[1][2][3][4]- Protect your samples from light during preparation and analysis.- Prepare samples immediately before analysis to minimize time in solution.
A visible change in the color of your solution over time. Oxidation or other forms of degradation.- Purge your solvent with an inert gas (argon or nitrogen) before dissolving the compound.- Store solutions under an inert atmosphere.- Avoid prolonged exposure to air.
Inconsistent results between experimental replicates. Inconsistent levels of degradation between samples.- Standardize your experimental workflow to ensure all samples are handled identically and for the same duration.- Pay close attention to light exposure and the time samples spend in solution before analysis or use.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol is adapted from general guidelines for forced degradation studies and can be used to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or ethanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 60°C for 24 hours.

    • Dissolve the stressed sample in the initial solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., in methanol) to a UV lamp (254 nm or 365 nm) or direct sunlight for a defined period (e.g., 24 hours).

    • Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze the stressed samples and a non-stressed control sample by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Compare the chromatograms to identify and quantify any degradation products.

Visualizing Potential Degradation and Experimental Workflow

Below are diagrams to help visualize potential degradation pathways and a recommended experimental workflow to minimize degradation.

G Potential Degradation Pathways A 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone B Modified Prenyl Groups (e.g., cyclized, oxidized) A->B Acidic Conditions C Oxidized Xanthone Core A->C Oxidizing Agents D Photodegradation Products A->D Light Exposure

Caption: Potential degradation pathways for this compound.

G Recommended Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Weigh solid compound (subdued light) B Dissolve in anhydrous DMSO/Ethanol (fresh) A->B C Store stock at -80°C (amber vial, inert gas) B->C D Prepare fresh working solution from stock E Perform experiment (protect from light) D->E F Minimize incubation time in aqueous buffers E->F G Analyze samples immediately H Use stability-indicating analytical method (e.g., HPLC) G->H

Caption: Recommended workflow to minimize degradation during experiments.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Xanthone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to the analysis of xanthone compounds. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to asymmetrical peaks, specifically peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[1][2] This phenomenon is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting compounds, and decreased analytical precision.[1][3] A peak is generally considered to be tailing if the asymmetry factor (As) is greater than 1.2.[1]

Q2: What are the common chemical causes of peak tailing when analyzing xanthone compounds?

Xanthones are polyphenolic compounds, and their hydroxyl groups can cause peak tailing through secondary interactions with the stationary phase.[4][5] The most common chemical causes include:

  • Secondary Silanol Interactions: The primary cause of peak tailing for polar compounds like xanthones is the interaction between the analyte's polar functional groups (phenolic hydroxyls) and residual acidic silanol (Si-OH) groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][6] These interactions create an additional retention mechanism that leads to tailing peaks.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[7] If the pH is close to the pKa of the xanthone's phenolic groups (pKa for α-mangostin's hydroxyl groups are estimated around 7.69 and 9.06), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[8][9] Similarly, at mid-range pH (typically > 3), silanol groups on the silica surface become ionized (Si-O⁻) and can strongly interact with any positively charged analyte moieties, though xanthones are typically acidic.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[3]

  • Strong Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause band broadening and peak shape distortion.[3]

Q3: What are the common physical or system-related causes of peak tailing?

If all peaks in the chromatogram are tailing, the issue is likely related to the HPLC system itself rather than the sample chemistry. Common physical causes include:

  • Column Void or Damaged Packing Bed: A void at the inlet of the column or settling of the packing material can disrupt the flow path, causing peaks to tail.[10] This can be caused by pressure shocks or operating outside the column's recommended pH range.

  • Blocked Frit: A partially blocked inlet frit on the column can cause poor sample distribution onto the column, leading to asymmetrical peaks.

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can lead to band broadening and peak tailing.[10] This is often caused by using tubing with a large internal diameter or having poorly made connections.[2]

  • Contamination: Buildup of strongly retained sample components on the column can lead to active sites that cause peak tailing for subsequent injections.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving HPLC peak tailing for xanthone compounds.

Step 1: Initial Diagnosis

Question: Are all peaks tailing or only the xanthone peaks?

  • All peaks are tailing: This suggests a physical or system-related problem. Proceed to the System Troubleshooting section.

  • Only xanthone peaks (or other polar compounds) are tailing: This points towards a chemical interaction issue. Proceed to the Chemical Troubleshooting section.

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

HPLC_Troubleshooting Troubleshooting Workflow for HPLC Peak Tailing Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks PhysicalIssues Suspect Physical/System Issue CheckAllPeaks->PhysicalIssues Yes ChemicalIssues Suspect Chemical Interaction CheckAllPeaks->ChemicalIssues No CheckConnections Inspect tubing and fittings for leaks or dead volume. PhysicalIssues->CheckConnections CheckFrit Check for column overpressure. Suspect blocked frit. CheckConnections->CheckFrit FlushColumn Backflush column (if permissible). CheckFrit->FlushColumn ReplaceColumn Replace with a new or trusted column. FlushColumn->ReplaceColumn ResultPhysical Problem Solved? ReplaceColumn->ResultPhysical End Issue Resolved ResultPhysical->End Yes ContactSupport Consult Instrument/Column Manufacturer ResultPhysical->ContactSupport No CheckpH Is mobile phase pH << pKa of xanthone? (e.g., pH 2.5-3.5) ChemicalIssues->CheckpH AdjustpH Adjust mobile phase pH with acid (e.g., 0.1% Formic Acid). CheckpH->AdjustpH No CheckBuffer Is a buffer used? CheckpH->CheckBuffer Yes ResultChemical1 Problem Solved? AdjustpH->ResultChemical1 ResultChemical1->End Yes ResultChemical1->ContactSupport No AddBuffer Add buffer (10-25 mM) to mobile phase. CheckBuffer->AddBuffer No CheckColumnType Is an end-capped or high-purity silica column being used? CheckBuffer->CheckColumnType Yes AddBuffer->ResultChemical1 ChangeColumn Switch to a modern, high-purity, end-capped column. CheckColumnType->ChangeColumn No CheckOverload Dilute sample and reinject. CheckColumnType->CheckOverload Yes ChangeColumn->CheckOverload CheckOverload->ResultChemical1

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing issues.

Chemical Troubleshooting (Specific Peaks Tailing)

If only your xanthone peaks are tailing, follow these steps:

  • Optimize Mobile Phase pH: Xanthones contain phenolic hydroxyl groups which are acidic. To ensure they are in a single, non-ionized form and to suppress the ionization of residual silanols on the column, lower the pH of the aqueous portion of your mobile phase.[1]

    • Action: Add a small amount of acid, such as 0.1% formic acid or 0.1% acetic acid, to the aqueous mobile phase.[4] A target pH of 2.5-3.5 is often effective for phenolic compounds.[11]

  • Use a Buffer: A buffer helps to maintain a constant pH throughout the analysis, which is crucial for reproducible retention times and good peak shape.[6][7]

    • Action: Incorporate a buffer like ammonium formate or ammonium acetate (10-25 mM) into your mobile phase, ensuring the pH is appropriately adjusted.[6]

  • Select an Appropriate Column: Not all C18 columns are the same. Older, "Type A" silica columns have more active silanol groups.

    • Action: Use a modern, high-purity silica ("Type B") column that is "end-capped." End-capping chemically treats the silica surface to block many of the residual silanol groups, reducing secondary interactions.[1]

  • Check for Sample Overload: Injecting too much analyte can lead to tailing.[3]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, optimize the sample concentration.

System Troubleshooting (All Peaks Tailing)

If all peaks in your chromatogram are tailing, investigate the HPLC system:

  • Inspect for Dead Volume: Poorly connected fittings can create small voids that cause peak tailing.

    • Action: Check all fittings between the injector and the detector. Ensure tubing is fully seated in the port before tightening and that you are using the correct ferrules.

  • Check for a Column Void: A void can form at the column inlet over time.

    • Action: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced. Sometimes, reversing and flushing the column (if the manufacturer allows) can resolve a blocked inlet frit.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates from the sample matrix.

    • Action: If you are using a guard column, replace it. If you are not, consider adding one to your setup, especially when analyzing complex samples like plant extracts.

Data Presentation

The following table summarizes typical HPLC method parameters used for the successful analysis of various xanthone compounds, often yielding symmetrical peaks. These methods commonly employ acidified mobile phases to control peak shape.

Compound(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
Xanthone & 3-MethoxyxanthoneReversed-phase C18Methanol:Water (90:10, v/v)1.0237
α-Mangostin, γ-Mangostin, GartaninC18 Shim-pack GIST (150 x 4.6 mm, 5 µm)Gradient: A: 2% acetic acid in water, B: 0.5% acetic acid in acetonitrile0.6281
α-Mangostin, 8-Desoxygartanin, Gartanin, β-Mangostin, etc.Standard C18 RPGradient: 65-90% Methanol in 0.1% formic acidNot Specified254

Table based on data from multiple sources.[4]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of an acidified mobile phase commonly used to prevent peak tailing of xanthones.

Objective: To prepare a mobile phase at a low pH to suppress the ionization of both xanthone phenolic groups and stationary phase silanol groups.

Materials:

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Formic acid (or acetic acid)

  • 0.2 µm or 0.45 µm solvent filters

Procedure:

  • Aqueous Phase (Solvent A): a. Measure 1000 mL of HPLC-grade water into a clean solvent bottle. b. Carefully add 1.0 mL of formic acid to the water (for a 0.1% solution). c. Mix thoroughly. d. Filter the solution using a 0.2 µm or 0.45 µm filter. e. Degas the solvent using sonication or vacuum degassing.

  • Organic Phase (Solvent B): a. Measure 1000 mL of HPLC-grade methanol or acetonitrile into a clean solvent bottle. b. Filter and degas the solvent as described above.

  • HPLC Setup: a. Place the prepared solvents in the appropriate reservoirs on the HPLC system. b. The mobile phase can be run isocratically (e.g., 80:20 Solvent B:Solvent A) or as a gradient, depending on the specific separation requirements.[4]

Protocol 2: Column Flushing and Cleaning

This protocol is for cleaning a reversed-phase column that may be contaminated with strongly retained compounds causing peak tailing.

Objective: To remove contaminants from the column that may be causing peak shape distortion.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Water Wash: Flush the column with 100% HPLC-grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min). This removes any buffer salts.

  • Organic Wash: Flush the column with 100% acetonitrile for 30 minutes.

  • Stronger Solvent Wash: If contamination is suspected to be non-polar and strongly retained, flush with 100% isopropanol for 30 minutes.

  • Re-equilibration: a. Flush with the organic mobile phase (e.g., 100% acetonitrile) for 15 minutes. b. Reconnect the column to the detector. c. Equilibrate the column with the initial mobile phase conditions of your analytical method until a stable baseline is achieved (typically for at least 20-30 minutes).

This document is intended as a guide. Always consult your HPLC system and column manufacturer's documentation for specific recommendations and limitations.

References

Technical Support Center: Enhancing the Efficiency of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this molecule presents several significant challenges. The main difficulties lie in the regioselective functionalization of the polyhydroxylated xanthone core. Specifically, achieving selective diprenylation at the adjacent C-7 and C-8 positions without affecting the other reactive sites is a major hurdle. Furthermore, the management of protecting groups for the four hydroxyl groups to ensure they are orthogonal and can be removed without compromising the final structure is a complex task.

Q2: Which synthetic strategies are most promising for constructing the 1,4,5,6-tetrahydroxyxanthone core?

A2: Several classical methods for xanthone synthesis can be adapted. A common approach involves the condensation of a suitably substituted benzoic acid derivative with a polyphenol, such as phloroglucinol or a derivative, often facilitated by a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[1] Another viable route is the cyclization of a 2-hydroxy-2'-methoxybenzophenone precursor, which can be formed through a Friedel-Crafts reaction.

Q3: How can I improve the regioselectivity of the C-prenylation at the 7 and 8 positions?

A3: Achieving high regioselectivity in the C-prenylation of polyhydroxyxanthones is a well-known challenge.[1] Several strategies can be employed to favor the desired outcome:

  • Protecting Groups: The use of bulky protecting groups on the hydroxyls at positions 1, 4, and 5 can sterically hinder these sites and direct the prenylating agent to the less encumbered C-7 and C-8 positions.

  • Reaction Conditions: The choice of solvent and base can significantly influence the C- versus O-alkylation ratio and the position of C-alkylation. Non-polar solvents often favor C-alkylation.

  • Enzymatic Prenylation: While a chemical synthesis approach is the focus here, it is worth noting that prenyltransferase enzymes offer exceptional regioselectivity and can be used to install prenyl groups at specific positions with high efficiency.[1]

Q4: What are the common side-products observed during the prenylation step?

A4: During the prenylation of polyhydroxyxanthones, a mixture of products is often obtained. Common side-products include O-prenylated xanthones, which are often the kinetically favored products. Additionally, mono-prenylated species (at either C-7 or C-8) and di-prenylated products at other positions on the xanthone core can be formed. Over-prenylation, leading to the introduction of more than two prenyl groups, is also a possibility if the reaction is not carefully controlled.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield of the xanthone core - Incomplete reaction during condensation. - Decomposition of starting materials or product under harsh acidic conditions. - Formation of difficult-to-separate side products.- Increase reaction time or temperature for the condensation step. - Consider using a milder condensing agent. Eaton's reagent is often effective.[1] - Purify starting materials to remove any impurities that may interfere with the reaction.
Poor regioselectivity in diprenylation (mixture of isomers) - Insufficient differentiation between the reactivity of the hydroxyl groups. - Steric hindrance not effectively controlled by protecting groups. - Reaction conditions favoring multiple prenylation sites.- Employ bulkier protecting groups for the non-target hydroxyls. - Screen different solvent and base combinations to optimize for the desired isomer. - Consider a stepwise prenylation approach, isolating the mono-prenylated intermediate first.
Predominance of O-prenylated side-products - The reaction conditions favor the kinetically controlled O-alkylation. - The chosen base is too strong or the solvent is too polar.- Use a less polar solvent to disfavor the formation of the phenoxide ion in solution. - Employ a milder base or a Lewis acid catalyst to promote C-alkylation. - Lower the reaction temperature to favor the thermodynamically more stable C-prenylated product.
Incomplete deprotection of hydroxyl groups - The protecting groups are too stable under the chosen deprotection conditions. - The deprotection reagent is not reaching all protected sites due to steric hindrance.- Increase the reaction time or the concentration of the deprotection reagent. - If using catalytic hydrogenation for debenzylation, ensure the catalyst is active and not poisoned. - For multiple protecting groups, ensure they are removable under compatible conditions (orthogonal protection strategy).
Formation of multiple prenylated products (mono-, di-, tri-prenylated) - Stoichiometry of the prenylating agent is not optimized. - The reaction is allowed to proceed for too long.- Carefully control the stoichiometry of the prenylating agent (e.g., prenyl bromide). Start with a slight excess and optimize. - Monitor the reaction progress closely using TLC or LC-MS to quench the reaction upon formation of the desired diprenylated product.[1]

Experimental Protocols

The following are representative, plausible protocols for the key stages of this compound synthesis. These should be considered as a starting point and may require significant optimization.

Protocol 1: Synthesis of a Protected 1,4,5,6-Tetrahydroxyxanthone Core

This protocol outlines a potential route to a protected xanthone core, which is a crucial intermediate.

  • Step 1: Benzophenone Formation (Friedel-Crafts Acylation)

    • To a solution of a protected phloroglucinol derivative (e.g., 1,3,5-tribenzyloxybenzene) in a suitable solvent (e.g., dry dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃).

    • Slowly add a protected salicylic acid derivative (e.g., 2-benzyloxy-4,5-dimethoxybenzoic acid chloride).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction with dilute HCl and extract the product with an organic solvent.

    • Purify the resulting benzophenone by column chromatography.

  • Step 2: Xanthone Cyclization

    • Dissolve the purified benzophenone in a high-boiling point solvent (e.g., diphenyl ether).

    • Heat the solution to reflux for 4-8 hours to effect cyclization via demethylation and dehydration.

    • Cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., hexane).

    • Collect the solid by filtration and purify by recrystallization or column chromatography.

Protocol 2: Regioselective Diprenylation

This protocol describes a general approach to the challenging diprenylation step.

  • Reaction Setup:

    • Dissolve the protected 1,4,5,6-tetrahydroxyxanthone in an anhydrous, non-polar solvent (e.g., dioxane or THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a mild base (e.g., anhydrous K₂CO₃ or DBU).

    • Add the prenylating agent (e.g., prenyl bromide, approximately 2.2 equivalents) dropwise at room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 24-48 hours.

    • Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the appearance of new, less polar spots corresponding to the prenylated products.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture, filter off the base, and concentrate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to separate the desired diprenylated product from starting material, mono-prenylated intermediates, and other side-products.

Protocol 3: Final Deprotection

This protocol outlines the removal of benzyl protecting groups as an example.

  • Reaction Setup:

    • Dissolve the protected this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add a palladium catalyst (e.g., 10% Pd/C).

  • Hydrogenolysis:

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the final product by recrystallization or column chromatography to yield this compound.

Visualizations

G Proposed Synthetic Workflow A Protected Phloroglucinol + Protected Salicylic Acid B Friedel-Crafts Acylation (Lewis Acid) A->B C Protected Benzophenone Intermediate B->C D Xanthone Cyclization (Heat) C->D E Protected Tetrahydroxyxanthone Core D->E F Regioselective Diprenylation (Prenyl Bromide, Base) E->F G Protected Diprenylxanthone F->G H Deprotection (e.g., Hydrogenolysis) G->H I 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone H->I

Caption: A plausible synthetic workflow for this compound.

G Troubleshooting Prenylation Reactions Start Low Yield of Desired Diprenylated Product Q1 Mixture of C- and O-prenylated products? Start->Q1 A1_Yes Use less polar solvent. Employ milder base or Lewis acid catalyst. Q1->A1_Yes Yes Q2 Incorrect degree of prenylation? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize stoichiometry of prenylating agent. Monitor reaction closely (TLC/LC-MS). Q2->A2_Yes Yes Q3 Poor regioselectivity? Q2->Q3 No A2_Yes->Q3 A3_Yes Use bulkier protecting groups. Screen different reaction conditions (solvent, base, temperature). Q3->A3_Yes Yes End Improved Yield and Selectivity Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting common issues in prenylation reactions.

References

Technical Support Center: 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when assessing the cytotoxicity of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone using common cell viability assays. Xanthones, including this compound, are known for their antioxidant properties which can lead to inaccurate results in assays that rely on cellular reduction potential.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My MTT assay shows an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?

A1: This is a strong indicator of assay interference. The likely cause is the direct reduction of the tetrazolium salt (MTT) into formazan by the compound itself.[1][2] this compound, being a phenolic compound, possesses reducing properties that can mimic the cellular metabolic activity that the MTT assay is designed to measure.[3][4] This leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.

To confirm this:

  • Perform a cell-free interference assay: Add this compound to the culture medium in a 96-well plate without cells. Add the MTT reagent and incubate as you would in your cellular experiment. If a color change occurs, it confirms the compound is directly reducing the MTT.[1]

  • Visually inspect the cells: Use a microscope to observe the cell morphology before adding the solubilization agent. If the cells appear dead (e.g., rounded, detached, blebbing) despite high absorbance readings, this further suggests assay interference.

Q2: I am getting conflicting IC50 values for this compound when using different viability assays (e.g., MTT vs. a luminescence-based assay). Why is this happening?

A2: This discrepancy is common when testing compounds with antioxidant or redox properties.[5] Assays based on different principles are not equally susceptible to interference.

  • High Susceptibility: Tetrazolium-based assays (MTT, MTS, XTT, WST-8) are highly susceptible to interference from reducing compounds.[1]

  • Lower Susceptibility: Assays that measure different cellular parameters are generally more reliable for this type of compound. These include:

    • ATP-based assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP as a marker of metabolically active cells.[6][7]

    • Sulforhodamine B (SRB) assay: Quantifies total cellular protein content.[8][9]

    • Neutral Red Uptake (NRU) assay: Measures the ability of viable cells to incorporate and bind the dye in their lysosomes.[10][11]

    • DNA-based assays (e.g., CyQUANT®): Measure the total DNA content as an indicator of cell number.

The differing results likely indicate that the tetrazolium-based assay is overestimating cell viability due to interference, while the other assay is providing a more accurate measurement of cytotoxicity.

Q3: The formazan crystals in my MTT assay look unusual or have formed in the absence of cells after treatment with this compound. What should I do?

A3: This observation strongly supports the hypothesis of direct chemical reduction of MTT by your compound. The recommended course of action is to switch to an alternative cell viability assay that does not rely on tetrazolium reduction. See the table in the FAQ section for a comparison of suitable alternatives. It is crucial to validate your results with a method that has a different detection principle to ensure the observed effects are genuinely due to cytotoxicity and not an artifact of the assay chemistry.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a xanthone compound that has been isolated from plants such as Garcinia xanthochymus.[12][13] It has been shown to exhibit moderate cytotoxic activity against certain cancer cell lines, including breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549).[12][13]

Q2: Why do compounds like this compound interfere with cell viability assays?

A2: The interference is primarily due to the chemical structure of xanthones. They are phenolic compounds with antioxidant properties, meaning they can donate electrons and reduce other molecules.[14] In the context of a tetrazolium-based assay like MTT, the xanthone can directly reduce the yellow tetrazolium salt to a colored formazan product, a reaction that is normally carried out by enzymes in metabolically active cells.[3][4] This chemical reduction leads to a false signal that is independent of cell viability.

Q3: Which cell viability assays are most likely to be affected?

A3: Assays that are based on the measurement of cellular redox potential are the most susceptible. This includes the entire family of tetrazolium-based assays: MTT, MTS, XTT, and WST-8. Resazurin-based assays (e.g., AlamarBlue) can also be affected by compounds with reducing properties.

Q4: What are the recommended alternative assays?

A4: The most reliable alternatives measure cellular parameters that are not directly related to redox potential. The choice of assay may depend on the available equipment and the specific experimental question.

Assay TypePrincipleSusceptibility to Interference by Reducing Compounds
Tetrazolium-based (MTT, MTS, XTT) Measures metabolic activity via dehydrogenase reduction of a tetrazolium salt.High
ATP-based (e.g., CellTiter-Glo®) Quantifies ATP levels as an indicator of metabolically active cells.[6]Low
Sulforhodamine B (SRB) Measures total cellular protein content.[15]Low
Neutral Red Uptake (NRU) Measures the uptake of neutral red dye into the lysosomes of viable cells.[16][17]Low
Protease Viability Marker Measures constitutive protease activity in live cells.Low
DNA-based (e.g., CyQUANT®) Measures DNA content as an indicator of cell number.Low

Experimental Protocols

Protocol 1: Cell-Free Assay for Interference Assessment

This protocol is designed to determine if this compound directly reacts with the assay reagent (e.g., MTT).

Materials:

  • 96-well cell culture plate

  • Cell culture medium (without phenol red is recommended to reduce background)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • In a 96-well plate, add 100 µL of cell culture medium to each well.

  • Create a serial dilution of this compound in the wells, mirroring the concentrations used in your cell-based experiments. Include vehicle-only control wells.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, under the same conditions as your cellular assay.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan.

  • Read the absorbance at 570 nm.

  • Interpretation: An increase in absorbance in the wells containing the compound compared to the vehicle control indicates direct reduction of MTT and assay interference.

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This is a recommended alternative protocol that is less susceptible to interference.

Materials:

  • White, opaque-walled 96-well plates suitable for luminescence measurements

  • Cells and culture medium

  • This compound

  • ATP-based assay reagent (e.g., CellTiter-Glo® Reagent)

  • Luminometer

Procedure:

  • Seed cells in a white, opaque-walled 96-well plate at the desired density in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with serial dilutions of this compound and incubate for the desired exposure time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of the ATP-based assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Measure the luminescence using a luminometer.

  • Interpretation: The luminescent signal is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells.

Visualizations

MTT_Interference_Mechanism cluster_assay Standard MTT Assay Principle cluster_interference Interference Mechanism Viable_Cell Viable Cell (Metabolically Active) Formazan Formazan (Purple, Insoluble) Viable_Cell->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Viable_Cell Uptake Absorbance Accurate Viability Measurement Formazan->Absorbance Measurement at ~570nm Compound This compound (Reducing Agent) Formazan_Interference Formazan (Purple, Insoluble) Compound->Formazan_Interference Direct Chemical Reduction MTT_Interference MTT (Yellow, Soluble) False_Signal Inaccurate Viability (False Positive) Formazan_Interference->False_Signal Measurement at ~570nm

Caption: Mechanism of MTT assay interference by a reducing compound.

Troubleshooting_Workflow Start Start: Unexpected Viability Results (e.g., High viability at high compound conc.) Check1 Is the compound colored or does it have antioxidant properties? Start->Check1 Action1 Perform Cell-Free Interference Test (Protocol 1) Check1->Action1 Yes Action3 Review experimental procedure: - Cell seeding consistency - Pipetting accuracy - Contamination Check1->Action3 No Check2 Does the compound directly reduce the assay reagent? Action1->Check2 Action2 Switch to an Alternative Assay with a different principle (e.g., ATP-based, SRB, NRU) Check2->Action2 Yes Check2->Action3 No End1 Obtain Reliable Cytotoxicity Data Action2->End1 End2 Identify and correct procedural errors Action3->End2

Caption: Troubleshooting workflow for unexpected cell viability assay results.

References

Technical Support Center: Minimizing Off-Target Effects of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a natural xanthone compound. It has demonstrated moderate cytotoxic activity against specific cancer cell lines, including breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cells.

Q2: What are off-target effects and why are they a concern?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. These effects can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action, ultimately hindering drug development.

Q3: What are the potential signaling pathways affected by xanthone compounds like this one?

A3: Xanthones have been reported to modulate various signaling pathways. Based on studies of similar compounds, potential pathways that could be affected by this compound include the Nrf2/ARE, MAPK, and NF-κB signaling pathways.[1][2][3] Unintended modulation of these pathways can be a source of off-target effects.

Q4: How can I predict potential off-target interactions of this compound in silico?

A4: Several computational tools and databases can help predict potential off-target interactions.[4][5][6] These platforms use methods like chemical similarity, machine learning, and protein structure-based docking to identify potential unintended binding partners.[4][7] Utilizing these resources can provide a list of putative off-targets for subsequent experimental validation.

Q5: What is the first experimental step to minimize off-target effects?

A5: The initial and most critical step is to perform a dose-response experiment to determine the optimal concentration range. This helps identify a therapeutic window where the desired on-target effect is observed with minimal cytotoxicity, which is often a manifestation of off-target effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High cytotoxicity observed at concentrations where the on-target effect is not apparent. The compound may have potent off-target cytotoxic effects.1. Decrease Concentration Range: Test a lower range of concentrations. 2. Reduce Exposure Time: Shorten the incubation time of the compound with the cells. 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to off-target effects. Test in a different, less sensitive cell line if possible.
Inconsistent results between experiments. 1. Compound Stability: The compound may be unstable in the experimental conditions. 2. Cell Culture Variability: Inconsistent cell passage number or seeding density.1. Fresh Compound Dilutions: Prepare fresh dilutions of the compound for each experiment from a stable stock solution. 2. Standardize Cell Culture: Use cells within a consistent passage number range and ensure accurate cell counting and seeding.
Observed phenotype does not align with the expected on-target effect. The phenotype is likely due to one or more off-target effects.1. Pathway Analysis: Perform gene expression profiling (e.g., qPCR, RNA-seq) to identify unexpectedly altered signaling pathways. 2. Target Validation: Use a secondary, structurally different compound that targets the same primary protein to see if the same phenotype is produced. 3. Rescue Experiments: If a specific off-target is suspected, use siRNA or a specific inhibitor to block the off-target and observe if the unexpected phenotype is reversed.
High background signal in fluorescence-based assays. Autofluorescence from the compound or media components.1. Use Phenol Red-Free Media: Phenol red is a common source of autofluorescence. 2. Blank Controls: Include wells with the compound in media without cells to measure and subtract the compound's intrinsic fluorescence. 3. Wavelength Selection: Optimize excitation and emission wavelengths to maximize the signal-to-background ratio.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound.

Cell LineCancer TypeIC50 (µg/mL)
MDA-MB-435SBreast Cancer1.3
A549Lung Adenocarcinoma3.86

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • This compound

  • Target cell lines (e.g., MDA-MB-435S, A549)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8][9]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Read the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Profiling Assay

This protocol provides a general framework for screening this compound against a panel of kinases to identify off-target interactions. A fluorescence-based assay is described here.[10]

Materials:

  • This compound

  • Kinase panel (recombinant kinases)

  • Kinase-specific substrates (e.g., biotinylated peptides)

  • ATP

  • Kinase buffer

  • Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)[10]

  • Microplate reader capable of fluorescence detection

Procedure:

  • In a suitable microplate, add the kinase, its specific substrate, and this compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for the optimized amount of time at the appropriate temperature.

  • Stop the reaction and add the detection reagents.

  • Incubate to allow for binding of the detection reagents to the phosphorylated substrate.

  • Measure the fluorescence signal. A decrease in signal compared to the no-compound control indicates inhibition of the kinase.

  • Calculate the percent inhibition for each kinase at each compound concentration to identify off-target hits.

Gene Expression Analysis by qPCR

This protocol is to assess the effect of this compound on the expression of genes in potentially affected signaling pathways (e.g., Nrf2, MAPK, NF-κB target genes).

Materials:

  • This compound

  • Target cell line

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and housekeeping genes

  • qPCR instrument

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at a non-toxic concentration and a vehicle control for a specified time.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions with primers for your genes of interest and at least one validated housekeeping gene for normalization.

  • Perform the qPCR run.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the treated samples relative to the control.[11]

Visualizations

G Experimental Workflow for Off-Target Effect Minimization A In Silico Off-Target Prediction (Databases & Tools) B Dose-Response Curve (e.g., MTT Assay) A->B C Biochemical Assays (e.g., Kinase Profiling) B->C D Cell-Based Assays (Phenotypic Screening) C->D E Gene Expression Profiling (qPCR, RNA-seq) D->E F Identify Off-Target Hits & Pathways E->F G Optimize Concentration & Exposure Time F->G H Validate with Secondary Compound or siRNA G->H H->B Iterative Refinement

Caption: Workflow for identifying and minimizing off-target effects.

G Potential Off-Target Signaling: Nrf2/ARE Pathway cluster_0 Cytoplasm cluster_2 Compound 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Keap1 Keap1 Compound->Keap1 Potential Inhibition ROS Cellular Stress (e.g., ROS) ROS->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binding

Caption: Potential modulation of the Nrf2/ARE signaling pathway.

References

Validation & Comparative

In Vivo Anticancer Efficacy of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer effects of the novel compound 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone against established therapeutic alternatives for non-small cell lung cancer (NSCLC) with EGFR mutations. The data presented is based on preclinical studies and aims to offer an objective evaluation of the compound's potential.

Executive Summary

Recent in vivo studies have demonstrated the potent antitumor activity of this compound in a xenograft model of NSCLC harboring the challenging EGFR L858R/T790M/C797S triple mutation. Notably, this natural product derivative exhibited significant tumor growth suppression where the third-generation EGFR inhibitor, Osimertinib, showed limited efficacy. The mechanism of action is attributed to the direct inhibition of EGFR phosphorylation and downstream signaling pathways. This guide compares the available in vivo data for this compound with the established EGFR inhibitors Osimertinib and Afatinib, providing a detailed overview of experimental protocols and the underlying signaling pathways.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from preclinical xenograft studies.

Table 1: In Vivo Antitumor Activity against EGFR L858R/T790M/C797S Mutant NSCLC Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight (%)Reference
Vehicle Control-0Not Reported[1]
This compoundNot SpecifiedStatistically SignificantNo significant change[1]
OsimertinibNot SpecifiedPoor InhibitionNot Reported[1]

Note: Specific quantitative values for tumor growth inhibition were not available in the reviewed literature. The primary study reported a significant suppression of tumor growth for this compound based on graphical representation of tumor volume over time.

Table 2: In Vivo Antitumor Activity of Alternative EGFR Inhibitors in NSCLC Xenograft Models

CompoundCancer ModelDosageTumor Growth Inhibition (%)Reference
OsimertinibNSCLC Xenograft (EGFR T790M)Not SpecifiedData not available in a directly comparable format.
AfatinibH1975 Xenograft (L858R/T790M)25 mg/kg/daySignificant inhibition of tumor growth observed.

Note: Direct head-to-head quantitative comparisons with this compound are not yet available in published literature. The data for alternatives is compiled from studies on relevant EGFR-mutant NSCLC models.

Signaling Pathway Analysis

This compound exerts its anticancer effects by targeting the EGFR signaling pathway. The diagram below illustrates the proposed mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Xanthone 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Xanthone->EGFR Inhibits Phosphorylation Osimertinib Osimertinib Osimertinib->EGFR Inhibits (less effective on L858R/T790M/C797S)

Caption: Proposed mechanism of this compound on the EGFR signaling pathway.

Experimental Protocols

In Vivo Xenograft Tumor Model

A generalized protocol for establishing and evaluating the efficacy of anticancer compounds in a non-small cell lung cancer xenograft model is outlined below.

  • Cell Line Culture:

    • Human NSCLC cells harboring the desired EGFR mutation (e.g., a cell line engineered to express EGFR L858R/T790M/C797S) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Animal Husbandry:

    • Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.

    • Animals are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation:

    • Cultured NSCLC cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or serum-free media), often mixed with an extracellular matrix gel (e.g., Matrigel) to enhance tumor formation.

    • A specific number of cells (typically 1 x 10⁶ to 10 x 10⁶) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals.

    • Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The investigational compound (e.g., this compound), vehicle control, and comparator drugs are administered according to the specified dosage and schedule (e.g., daily intraperitoneal injection).

  • Efficacy Evaluation:

    • Tumor volumes and body weights are recorded throughout the study.

    • The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

start Start cell_culture NSCLC Cell Culture (EGFR L858R/T790M/C797S) start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (Vehicle, Xanthone, Osimertinib) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Excision & Weighing monitoring->endpoint analysis Pharmacodynamic Analysis (e.g., Western Blot) endpoint->analysis end End analysis->end

Caption: General workflow for the in vivo xenograft study.

Western Blot Analysis of EGFR Pathway

This protocol details the steps for analyzing the phosphorylation status of EGFR and downstream proteins in tumor tissue samples.

  • Tissue Lysis:

    • Excised tumor tissues are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • The lysate is incubated on ice and then centrifuged to pellet cellular debris. The supernatant containing the protein is collected.

  • Protein Quantification:

    • The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel for electrophoresis to separate proteins by size.

    • The separated proteins are then transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

    • The intensity of the bands corresponding to the proteins of interest is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins.

start Start: Tumor Tissue Homogenization lysis Protein Extraction with Lysis Buffer start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pEGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Analysis detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Workflow for Western blot analysis of EGFR pathway proteins.

References

A Comparative Analysis of the Cytotoxicity of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone and Other Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone with other notable xanthones, supported by experimental data. The information presented is intended to assist researchers in evaluating the potential of these compounds in cancer therapy.

Comparative Cytotoxicity Data

The cytotoxic potential of xanthones is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following table summarizes the IC50 values for this compound and other selected xanthones against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)
This compound MDA-MB-435S (Breast Cancer)1.3[1][2]
A549 (Lung Adenocarcinoma)3.86[1][2]
α-Mangostin BC-1 (Breast Cancer)0.92[3]
KB (Epidermoid Carcinoma)2.08
DLD-1 (Colon Cancer)-
MCF-7 (Breast Cancer)3.57 (24h)
MDA-MB-231 (Breast Cancer)3.35 (24h)
Gartanin NCI-H187 (Small Cell Lung Cancer)1.08
Mangostenone C KB (Epidermoid Carcinoma)2.8[3]
BC-1 (Breast Cancer)3.53[3]
NCI-H187 (Small Cell Lung Cancer)3.72[3]
Garcinone E A549 (Lung Adenocarcinoma)-
HeLa (Cervical Carcinoma)-
DU 145 (Prostatic Carcinoma)-
MIA PaCa-2 (Pancreatic Carcinoma)-
Hep G2 (Hepatocellular Carcinoma)-
5637 (Bladder Urothelial Cancer)-
MDA-MB-231 (Breast Cancer)-
9-Hydroxycalabaxanthone MDA-MB-231 (Breast Cancer)-

Note: A direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

The evaluation of cytotoxicity for these compounds predominantly relies on the MTT assay, a colorimetric method that measures cellular metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test xanthones. A vehicle control (e.g., DMSO) and a blank (medium only) are also included. The plates are incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well.

  • Incubation and Solubilization: The plates are incubated for 2 to 4 hours to allow for the formation of formazan crystals by viable cells. Subsequently, the medium containing MTT is removed, and 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Signaling Pathways

The cytotoxic effects of many prenylated xanthones are mediated through the induction of apoptosis (programmed cell death). Several studies suggest that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis.

Cytotoxicity_Workflow cluster_workflow General Workflow for Cytotoxic Compound Discovery NaturalSource Natural Source (e.g., Garcinia mangostana) Extraction Extraction of Xanthones NaturalSource->Extraction Isolation Isolation & Purification Extraction->Isolation Compound Test Compound (Xanthone) Isolation->Compound Treatment Treatment Compound->Treatment CellCulture Cancer Cell Lines CellCulture->Treatment CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Treatment->CytotoxicityAssay DataAnalysis Data Analysis (IC50) CytotoxicityAssay->DataAnalysis

Workflow for discovering cytotoxic compounds from natural sources.

Apoptosis_Pathway cluster_pathway Proposed Apoptotic Pathway of Prenylated Xanthones Xanthone Prenylated Xanthone Mitochondria Mitochondria Xanthone->Mitochondria Bcl2 Bcl-2 family (Pro-apoptotic / Anti-apoptotic regulation) Mitochondria->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Xanthone-induced apoptosis via the mitochondrial pathway.

In this pathway, prenylated xanthones are believed to target the mitochondria, leading to the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. This cascade of events ultimately results in the activation of caspases, which are key executioners of apoptosis, leading to cancer cell death.[4]

Conclusion

This compound demonstrates moderate cytotoxicity against breast and lung cancer cell lines.[4][5] When compared to other well-studied xanthones like α-mangostin and gartanin, its potency varies depending on the specific cancer cell line. The primary mechanism of action for many cytotoxic xanthones appears to be the induction of apoptosis through the mitochondrial pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound and to conduct direct comparative studies with other xanthones under standardized conditions.

References

A Comparative Analysis: 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone versus Doxorubicin in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of the natural xanthone, 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, and the established chemotherapeutic agent, doxorubicin, with a focus on their effects on lung cancer cell lines. This analysis is based on available experimental data to inform research and drug development efforts.

Executive Summary

This compound, a natural product isolated from Garcinia xanthochymus, has demonstrated moderate cytotoxic effects against the A549 lung adenocarcinoma cell line. Its mechanism of action appears to involve the induction of apoptosis through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Doxorubicin, a long-standing chemotherapy drug, exhibits potent cytotoxicity against various lung cancer cell lines, including A549. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.

This guide presents a side-by-side comparison of their cytotoxic activity, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Data Presentation: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in the A549 lung cancer cell line.

CompoundCell LineIC50 ValueIncubation TimeCitation(s)
This compoundA5493.86 µg/mL (~9.74 µM)Not Specified[1][2]
DoxorubicinA549> 20 µM24 hours
DoxorubicinA5490.13 µM24 hours
DoxorubicinA54986.34 nM (0.086 µM)24 hours
DoxorubicinA5490.6 µM48 hours
DoxorubicinA54917.83 nM (0.018 µM)48 hours
DoxorubicinA5490.23 µM72 hours
DoxorubicinA5498.64 nM (0.0086 µM)72 hours

Note: The IC50 for this compound was converted from µg/mL to µM using its molecular weight of 396.43 g/mol .[3] The wide range of reported IC50 values for doxorubicin highlights the sensitivity of this assay to experimental conditions.

Signaling Pathways and Mechanisms of Action

This compound: Targeting the EGFR Pathway

This compound has been shown to exert its anti-tumor effects by inhibiting the EGFR signaling pathway.[4] In lung cancer cells with EGFR mutations, this compound can suppress the phosphorylation of EGFR, which in turn blocks downstream signaling cascades that promote cell proliferation and survival, ultimately leading to apoptosis.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Inhibition of pro-survival signals Xanthone 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Xanthone->EGFR Inhibition

EGFR signaling pathway inhibition.
Doxorubicin: DNA Damage and Apoptosis Induction

Doxorubicin's primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II.[5] This leads to DNA double-strand breaks, triggering a DNA damage response. The tumor suppressor protein p53 is often activated in response to this damage, which in turn initiates the apoptotic cascade, leading to programmed cell death.[6][7]

Doxorubicin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition p53 p53 DNA->p53 Activation TopoisomeraseII->DNA Causes DNA strand breaks Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Induces MOMP Caspases Caspases Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Activation

Doxorubicin-induced DNA damage pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a representative method for determining the cytotoxic effects of the compounds on lung cancer cell lines.

MTT_Assay_Workflow A 1. Seed A549 cells in 96-well plates B 2. Incubate for 24h for cell adherence A->B C 3. Treat cells with serial dilutions of compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate IC50 value H->I

Workflow for MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: A549 lung adenocarcinoma cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of either this compound or doxorubicin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

Methodology:

  • Cell Treatment: A549 cells are treated with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-negative cells: Viable cells.

Conclusion

Both this compound and doxorubicin demonstrate cytotoxic effects against lung cancer cell lines, albeit through different mechanisms and with varying potencies. Doxorubicin exhibits significantly higher potency, with IC50 values in the nanomolar to low micromolar range, depending on the exposure time. The xanthone shows moderate activity in the mid-micromolar range.

The distinct mechanisms of action—EGFR pathway inhibition for the xanthone and DNA damage for doxorubicin—present opportunities for further investigation, including potential synergistic effects in combination therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development.

References

Comparative analysis of the anti-inflammatory activity of different prenylated xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prenylated xanthones, a class of polyphenolic compounds predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana L.), have garnered significant scientific interest for their potent anti-inflammatory properties. These natural compounds offer a promising avenue for the development of novel therapeutics for a range of inflammatory disorders. This guide provides a comparative analysis of the anti-inflammatory activity of different prenylated xanthones, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of prenylated xanthones is commonly assessed by their ability to inhibit the production of key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of these compounds, with a lower IC50 value indicating greater efficacy.

The following table summarizes the available quantitative data for the inhibitory effects of two prominent prenylated xanthones, α-mangostin and γ-mangostin, on the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as their direct inhibitory effect on cyclooxygenase (COX) enzymes.

CompoundAssayTarget Cell/EnzymeIC50 (µM)Reference
α-Mangostin NO Production InhibitionRAW 264.7 cells12.4[1]
γ-Mangostin NO Production InhibitionRAW 264.7 cells10.1[1]
α-Mangostin PGE2 Production InhibitionRAW 264.7 cells13.9[2]
γ-Mangostin PGE2 Production InhibitionRAW 264.7 cells13.5[2]
γ-Mangostin COX-1 Enzyme InhibitionOvine COX-1~0.8[3]
γ-Mangostin COX-2 Enzyme InhibitionOvine COX-2~2[3]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Key Signaling Pathways in Inflammation Modulated by Prenylated Xanthones

Prenylated xanthones exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the transcriptional regulation of a multitude of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPKK MAPKK (MEK) TLR4->MAPKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Activates MAPK->NFkB_n Activates Prenylated_Xanthones Prenylated Xanthones Prenylated_Xanthones->IKK Inhibits Prenylated_Xanthones->MAPK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Proinflammatory_Genes Induces Transcription G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Measurement of Inflammatory Mediators cluster_3 Data Analysis A1 Culture RAW 264.7 cells A2 Seed cells in 96-well plates A1->A2 A3 Incubate overnight A2->A3 B1 Pre-treat with Prenylated Xanthones (various concentrations) A3->B1 B2 Stimulate with LPS (1 µg/mL) B1->B2 B3 Incubate for 24 hours B2->B3 C1 Collect cell culture supernatant B3->C1 C2 Perform specific assays (Griess, ELISA) C1->C2 D1 Calculate percentage inhibition C2->D1 D2 Determine IC50 values D1->D2

References

Cross-validation of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanism of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone reveals its promise as a potent inhibitor of drug-resistant lung cancer. This guide provides a cross-validation of its action and a comparative analysis against established cancer therapies, supported by experimental data for researchers, scientists, and drug development professionals.

Isolated from the plant Garcinia xanthochymus, the natural compound this compound is emerging as a significant contender in the fight against non-small cell lung cancer (NSCLC), particularly in cases that have developed resistance to conventional targeted therapies. Recent studies have elucidated its primary mechanism of action, highlighting its ability to directly target and inhibit mutated forms of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. This guide offers a comprehensive comparison of this natural xanthone with established EGFR tyrosine kinase inhibitors (TKIs), presenting a cross-validation of its mechanism and performance based on available experimental data.

Mechanism of Action: Targeting the Un-targetable

The primary anti-cancer activity of this compound stems from its ability to directly bind to and inhibit the EGFR signaling pathway. Notably, it has shown significant efficacy against the challenging triple-mutant EGFR (L858R/T790M/C797S), a form that confers resistance to third-generation EGFR inhibitors like osimertinib.[1][2]

The binding of this xanthone to the mutated EGFR leads to a cascade of downstream effects, including the suppression of extracellular signal-regulated kinase (Erk) phosphorylation.[1][2] This inhibition of the EGFR-Erk signaling axis ultimately results in the induction of apoptosis (programmed cell death) and a halt in the cell cycle, thereby impeding tumor growth.[1][2][3]

While direct EGFR inhibition is the most prominently documented mechanism, research on other xanthones isolated from Garcinia xanthochymus suggests a potential for alternative or complementary anti-cancer pathways. Studies on a related compound, garciniaxanthone I, have shown it to induce apoptosis in liver cancer cells through the mitochondrial pathway, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[4][5] This raises the possibility that this compound may also exert its anti-cancer effects through multiple mechanisms, a subject that warrants further investigation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (L858R/T790M/C797S) Erk Erk EGFR->Erk Phosphorylates Xanthone 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Xanthone->EGFR Binds and Inhibits p_Erk p-Erk Erk->p_Erk CellCycle Cell Cycle Arrest p_Erk->CellCycle Promotes Progression Apoptosis Apoptosis p_Erk->Apoptosis Inhibits

Figure 1: Signaling pathway of this compound.

Comparative Performance Analysis

The true potential of a novel anti-cancer compound is best understood through direct comparison with existing therapies. The following tables summarize the available quantitative data, comparing the in vitro and in vivo efficacy of this compound with established EGFR inhibitors.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineEGFR Mutation StatusIC50 (µM)Reference
This compound NIH/3T3 L858R/T790M/C797S ~5-10 (effective concentration) [3]
This compound MDA-MB-435S - ~3.28 [6][7]
This compound A549 Wild-type ~9.74 [6][7]
OsimertinibH1975L858R/T790M0.015[8]
OsimertinibPC-9del190.017[8]
AfatinibA549Wild-type>10[9]
GefitinibA549Wild-type>10[9]
ErlotinibA549Wild-type>10[9]

Table 2: In Vivo Tumor Growth Inhibition (Xenograft Mouse Model)

Treatment GroupTumor ModelDosageTumor Growth InhibitionReference
This compound PC-9 (L858R/T790M/C797S) 20 mg/kg Significant [2]
This compound PC-9 (L858R/T790M/C797S) 40 mg/kg Marked [2]
OsimertinibPC-9 (L858R/T790M/C797S)-Poor[2]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

Start Cancer Cell Culture Treatment Treatment with This compound and Controls Start->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle ProteinExtraction Protein Extraction Treatment->ProteinExtraction DataAnalysis Data Analysis & Comparison CellViability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot Western Blot (p-EGFR, p-Erk) ProteinExtraction->WesternBlot SPR Surface Plasmon Resonance (Binding Kinetics) ProteinExtraction->SPR WesternBlot->DataAnalysis SPR->DataAnalysis

Figure 2: Experimental workflow for evaluating the anti-cancer effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, control compounds, and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Protein Phosphorylation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-EGFR, total EGFR, p-Erk, total Erk, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Collection: Harvest the treated and control cells by trypsinization.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Fixation: Harvest the treated and control cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Ligand Immobilization: Immobilize recombinant human EGFR protein onto a sensor chip.

  • Analyte Injection: Inject different concentrations of this compound over the sensor chip surface.

  • Data Acquisition: Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface.

  • Kinetic Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants, which quantify the binding affinity.

Conclusion and Future Directions

This compound presents a compelling profile as a novel anti-cancer agent, particularly for NSCLC cases with acquired resistance to established EGFR inhibitors. Its demonstrated efficacy against the triple-mutant EGFR, coupled with a favorable in vivo response compared to osimertinib in a resistant model, underscores its therapeutic potential.

Future research should focus on a broader cross-validation of its mechanism, investigating potential off-target effects and exploring the synergy of this natural compound with other chemotherapeutic agents. A more extensive head-to-head comparison with a wider panel of EGFR inhibitors across various cancer cell lines will be crucial to fully delineate its therapeutic window and position in the clinical landscape. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these promising initial findings and accelerate the translation of this natural product into a potential clinical candidate.

References

Replicating Published Findings on 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone with other related xanthones, supported by experimental data from published literature. Detailed methodologies and visual diagrams of key signaling pathways and workflows are included to facilitate the replication and extension of these findings.

Comparative Analysis of Cytotoxic Activity

This compound, a natural compound isolated from the twig bark of Garcinia xanthochymus, has demonstrated moderate cytotoxic effects against human breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines.[1][2] The following tables summarize its in vitro efficacy in comparison to other structurally related xanthones isolated from the same source and a standard chemotherapeutic agent, Doxorubicin.

Table 1: In Vitro Cytotoxicity of Xanthones from Garcinia xanthochymus Against MDA-MB-435S and A549 Cell Lines

CompoundCell LineIC50 (µg/mL)[1]IC50 (µM)¹
This compound MDA-MB-435S1.33.28
A5493.869.74
1,3,5,6-Tetrahydroxy-4,7,8-triprenylxanthoneMDA-MB-435S1.523.27
A5494.118.85
Garciniaxanthone EMDA-MB-435S1.653.75
A5494.239.60
Doxorubicin (Positive Control)A549-5.05[3]

¹IC50 values in µM were calculated from the reported µg/mL values and the molecular weights of the respective compounds.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of this compound and its analogs using a standard MTT assay, based on common laboratory practices.

Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma (MDA-MB-435S) and human lung adenocarcinoma (A549) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

MTT Cytotoxicity Assay
  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made with the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compound at various concentrations. Control wells receive medium with DMSO at the same final concentration as the test wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.

  • Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Cell Seeding (96-well plate, 5x10³ cells/well) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Addition (10 µL, 5 mg/mL) C->D E Incubation (4 hours) D->E F Formazan Solubilization (100 µL DMSO) E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: A flowchart of the MTT assay for determining cytotoxicity.

Mechanism of Action: Inhibition of the EGFR-ERK Signaling Pathway

Recent studies have elucidated a potential mechanism of action for this compound in non-small-cell lung cancer (NSCLC). The compound has been shown to inhibit the proliferation of NSCLC cells harboring EGFR mutations (L858R/T790M/C797S), which are associated with resistance to tyrosine kinase inhibitors. This anti-tumor activity is linked to the suppression of the phosphorylation of key downstream signaling proteins.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals, primarily through the Ras-Raf-MEK-ERK pathway.[4] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[4] In many cancers, including NSCLC, mutations in EGFR lead to its constitutive activation, resulting in uncontrolled cell growth.[4] this compound is thought to exert its cytotoxic effects by binding to the mutated EGFR, thereby inhibiting its kinase activity and preventing the phosphorylation of downstream effectors like ERK.[5]

G cluster_pathway Proposed Mechanism: Inhibition of EGFR-ERK Signaling EGFR Mutated EGFR (e.g., L858R/T790M/C797S) Ras Ras EGFR->Ras Activation Xanthone 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Xanthone->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR-ERK pathway by the xanthone.

References

Evaluating the Cancer Cell Selectivity of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cancer cell selectivity of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, a natural compound with demonstrated anti-cancer properties. Its performance is evaluated against established inhibitors of the EGFR and Notch signaling pathways, key targets in cancer therapy.

Executive Summary

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected comparator drugs in relevant cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
This compound MDA-MB-435SBreast Cancer~3.28 (equivalent to 1.3 µg/ml)[2]
A549Lung Adenocarcinoma~9.74 (equivalent to 3.86 µg/ml)[2]
Gefitinib (EGFR Inhibitor) MDA-MB-468Breast Cancer6.8[3]
A549Lung Adenocarcinoma8.42 - 10[4]
Erlotinib (EGFR Inhibitor) MDA-MB-231Breast Cancer7.0
A549Lung Adenocarcinoma5.3 - 23
DAPT (Notch Inhibitor) MDA-MB-231Breast Cancer>20 (inhibits migration at 20 µM)
A549Lung AdenocarcinomaInhibits migration at 20 µM

Note: The MDA-MB-435S cell line is listed as a problematic cell line, having been shown to be a derivative of the M14 melanoma cell line. The data is presented here as it is reported in the source literature.

Mechanism of Action and Signaling Pathways

This compound has been shown to exert its anti-cancer effects through the modulation of at least two key signaling pathways:

  • EGFR Signaling Pathway: This compound has been found to suppress the phosphorylation of EGFR, a critical step in the activation of this pathway which is often dysregulated in non-small cell lung cancer (NSCLC). By inhibiting EGFR, it can promote apoptosis and induce cell cycle arrest in cancer cells.

  • Notch1 Signaling Pathway: In breast cancer cells, this compound has been observed to inhibit the Notch1 signaling pathway. This pathway plays a crucial role in cancer stem cell maintenance and proliferation.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Xanthone 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Xanthone->EGFR Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway Inhibition

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Ligand Delta/Serrate/Jagged Notch_Receptor Notch Receptor Ligand->Notch_Receptor Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase Xanthone 1,4,5,6-Tetrahydroxy- 7,8-diprenylxanthone Xanthone->Notch_Receptor DAPT DAPT DAPT->Gamma_Secretase NICD NICD (Notch Intracellular Domain) Gamma_Secretase->NICD Cleavage CSL CSL NICD->CSL Binds Nucleus Nucleus NICD->Nucleus Target_Genes Target Gene Expression (e.g., Hes, Hey) CSL->Target_Genes Proliferation Cell Proliferation, Differentiation, Apoptosis Target_Genes->Proliferation

Notch Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read Measure absorbance at 570 nm Add_Solubilizer->Read Analyze Calculate IC50 Read->Analyze

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Cell_Cycle_Workflow Start Treat cells with compound Harvest Harvest and fix cells (e.g., with ethanol) Start->Harvest Stain Stain with Propidium Iodide (PI) and RNase Harvest->Stain Analyze Analyze by flow cytometry Stain->Analyze Quantify Quantify cell cycle distribution Analyze->Quantify

Cell Cycle Analysis Workflow

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the compound for a specified time.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in the EGFR and Notch signaling pathways.

Workflow:

Western_Blot_Workflow Start Prepare cell lysates Electrophoresis Separate proteins by SDS-PAGE Start->Electrophoresis Transfer Transfer proteins to a membrane Electrophoresis->Transfer Block Block the membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze protein expression Detect->Analyze

Western Blotting Workflow

Protocol:

  • Lysate Preparation: Prepare protein lysates from treated and untreated cells.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Analyze the intensity of the bands to determine the relative protein expression levels.

Conclusion and Future Directions

This compound demonstrates promising anti-cancer activity against breast and lung cancer cell lines through the inhibition of the EGFR and Notch1 signaling pathways. However, a comprehensive evaluation of its selectivity requires further investigation into its cytotoxic effects on non-cancerous cell lines. The experimental protocols provided in this guide offer a standardized approach for conducting such studies. Future research should focus on determining the IC50 values of this compound in a panel of normal cell lines to calculate its selectivity index. This will be a critical step in assessing its potential as a safe and effective therapeutic agent for cancer treatment.

References

A Comparative Meta-Analysis of the Biological Activities of Tetrahydroxyxanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the biological activities of tetrahydroxyxanthones, a class of naturally occurring phenolic compounds. By aggregating and comparing quantitative data from various studies, this document aims to offer an objective overview of their therapeutic potential, focusing on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols and visual representations of key mechanisms and workflows are included to support further research and development in this promising area of medicinal chemistry.

Comparative Analysis of Biological Activities

The biological efficacy of tetrahydroxyxanthones is significantly influenced by the specific arrangement of hydroxyl groups on the xanthone scaffold. The following tables summarize the quantitative data on the biological activities of several key tetrahydroxyxanthones, allowing for a direct comparison of their potency.

Table 1: Anticancer Activity of Tetrahydroxyxanthones

The cytotoxic effects of various tetrahydroxyxanthones have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented below. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
1,3,6,8-Tetrahydroxyxanthone HepG2 (Human Liver Carcinoma)9.18[1]
1,3,6,7-Tetrahydroxyxanthone HepG2 (Human Liver Carcinoma)23.7[1]
Mangiferin MCF-7 (Human Breast Adenocarcinoma)41.2 (µg/mL)[2]
HeLa (Human Cervical Cancer)44.7 (µg/mL)[2]
3,5,6,7-Tetrahydroxyxanthone T47D (Human Breast Cancer)>1000[3]

Note: Direct comparison of mangiferin's IC50 values with other tetrahydroxyxanthones should be done with caution due to the different units (µg/mL vs. µM) and cell lines used.

Table 2: Anti-inflammatory Activity of Tetrahydroxyxanthones

Several tetrahydroxyxanthones have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

CompoundAssayIC50 / EffectReference
3,4,5,6-Tetrahydroxyxanthone TNF-α and IL-6 inhibition in myocardial ischemia-reperfusion injury in ratsSignificant decrease in TNF-α, increase in IL-6[4]
Suppression of TNF-α generation in LPS-induced RAW264.7 macrophages-[5]
1,3,5,6-Tetrahydroxyxanthone NO production inhibition in LPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 10 µM[6]
1,3,6,7-Tetrahydroxyxanthone NO production inhibition in LPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 10 µM[6]
Mangiferin Suppression of TNF-α generation in LPS-induced RAW264.7 macrophages-[5]
Table 3: Antioxidant Activity of Tetrahydroxyxanthones

The antioxidant capacity of tetrahydroxyxanthones is a key aspect of their biological activity, often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this assessment, with lower IC50 or EC50 values indicating stronger antioxidant potential.

CompoundAssayIC50 / EC50Reference
Mangiferin DPPH Radical ScavengingEC50: 5.8 ± 0.96 µg/mL (13.74 µM)[7]
DPPH Radical ScavengingIC50: 17.6 µg/mL[2]
DPPH Radical ScavengingIC50: 18.50 ± 0.18 µg/mL[8]
DPPH Radical ScavengingIC50: 33.5 µM[9]
Table 4: Antimicrobial Activity of Tetrahydroxyxanthones

The antimicrobial potential of tetrahydroxyxanthones is determined by their ability to inhibit the growth of various microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
1,3,6,7-Tetrahydroxyxanthone Staphylococcus aureus (MRSA)-[10]
Mangiferin Pseudomonas aeruginosa1.95 - 62.5[2]
Staphylococcus aureus1.95 - 62.5[2]
Escherichia coli1.95 - 62.5[2]
Shigella flexneri1.95 - 62.5[2]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and experimental methodologies, this section includes diagrams generated using Graphviz, illustrating a key signaling pathway and a standard experimental workflow.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage cluster_intervention Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Induces TNFa_IL6 TNF-α & IL-6 Production Pro_inflammatory_Genes->TNFa_IL6 Leads to THX 3,4,5,6-Tetrahydroxyxanthone THX->NFkB Inhibits THX->TNFa_IL6 Inhibits

Caption: Anti-inflammatory signaling pathway modulated by 3,4,5,6-Tetrahydroxyxanthone.

mtt_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 add_compound Add varying concentrations of Tetrahydroxyxanthone incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate Calculate cell viability and IC50 value read_absorbance->calculate end End calculate->end

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key bioassays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds.[11][12]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11][12]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (analytical grade)

    • Test compound (Tetrahydroxyxanthone)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

    • Sample Preparation: Dissolve the tetrahydroxyxanthone in the same solvent used for the DPPH solution to prepare a stock solution. From the stock solution, create a series of dilutions.

    • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL) to the wells. Then, add an equal volume of the DPPH solution (e.g., 100 µL). A blank well should contain only the solvent and DPPH solution.

    • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the tetrahydroxyxanthone.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[13][14]

  • Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test compound (Tetrahydroxyxanthone)

    • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the tetrahydroxyxanthone for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Untreated cells serve as a negative control.

    • Nitrite Measurement: After incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess Reagent A and B to the supernatant in a new 96-well plate and incubate for 10-15 minutes at room temperature.

    • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • IC50 Determination: The IC50 value for NO inhibition is calculated from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[15][16]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[15]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plate

    • Test compound (Tetrahydroxyxanthone)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.[15]

    • Compound Treatment: Treat the cells with a range of concentrations of the tetrahydroxyxanthone for a specified period (e.g., 24, 48, or 72 hours).[15]

    • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]

    • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[15]

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16]

    • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

    • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[15]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

  • Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.[17][18]

  • Materials:

    • Test microorganism

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compound (Tetrahydroxyxanthone)

    • Sterile 96-well microtiter plates

    • Standardized microbial inoculum (0.5 McFarland standard)

  • Procedure:

    • Preparation of Dilutions: Prepare serial two-fold dilutions of the tetrahydroxyxanthone in the broth medium directly in the wells of a 96-well plate.

    • Inoculation: Add a standardized inoculum of the test microorganism to each well.

    • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).[17]

    • Reading Results: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

References

Safety Operating Guide

Navigating the Safe Disposal of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. For a specialized compound like 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach to disposal is essential. This guide provides a comprehensive operational plan for the proper disposal of this compound, emphasizing safety, compliance, and best laboratory practices.

Immediate Safety and Handling Precautions

Given the absence of a specific SDS, this compound should be handled as a potentially hazardous substance. This compound has demonstrated moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines.[1][2] Therefore, appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Quantitative Data Summary for Chemical Waste Handling

The following table summarizes key considerations for the disposal of this compound waste, based on general guidelines for hazardous chemical waste.

Waste StreamContainer TypeKey Labeling RequirementsStorage Location
Solid Waste Dedicated, labeled, and sealed container"Hazardous Waste", "this compound", Date, PI Name, Lab Location, "Hazards Not Fully Known"Designated Satellite Accumulation Area (SAA)
Liquid Waste (in solvent) Compatible, leak-proof, and shatter-resistant container"Hazardous Waste", "this compound", List of all solvents, Estimated Concentration, Date, PI Name, Lab LocationDesignated Satellite Accumulation Area (SAA)
Contaminated Sharps Designated, puncture-proof sharps container"Hazardous Waste", "Sharps", "Contaminated with this compound"Designated Satellite Accumulation Area (SAA)
Contaminated Labware (non-sharps) Sealed plastic bag or lined container"Hazardous Waste", "Contaminated Debris", "this compound"Designated Satellite Accumulation Area (SAA)

Experimental Protocol: Laboratory-Scale Waste Segregation and Containment

This protocol details the steps for segregating and containing waste generated from research activities involving this compound prior to its collection by the institution's Environmental Health and Safety (EHS) department.

Materials:

  • Appropriate waste containers (as specified in the table above)

  • Hazardous waste labels (provided by your institution's EHS office)

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

Procedure:

  • Waste Identification and Hazard Assessment:

    • Treat this compound as a hazardous waste with unknown characteristics due to the lack of a specific SDS.[3]

    • Consult with your institution's EHS office for specific waste classification guidance.

  • Wear Appropriate PPE:

    • Before handling any waste, ensure you are wearing the required PPE: nitrile gloves, safety goggles, and a lab coat.

  • Segregate Waste Streams:

    • Solid Waste: Collect any solid this compound, including contaminated consumables like weighing paper, gloves, and pipette tips, in a dedicated container for solid chemical waste.[3]

    • Liquid Waste: If the compound has been dissolved in a solvent, collect this liquid waste in a separate, compatible container. Do not mix with other solvent waste streams unless explicitly approved by your EHS office.[3]

    • Sharps Waste: Any sharps, such as needles or contaminated glass pipettes, must be placed in a designated sharps container for hazardous chemical waste.[3]

    • Contaminated Debris (Non-Sharps): Place all items with trace contamination, such as weigh boats, wipes, and vials, into a dedicated, sealed plastic bag or a lined container.[4]

  • Container Labeling:

    • As soon as you begin accumulating waste, affix a hazardous waste label to the container.[3][5]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound" (avoid abbreviations).

      • The date when waste was first added to the container.

      • The principal investigator's name and lab location.

      • A statement indicating that the hazards are not fully known, if applicable.

  • Waste Storage:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3]

    • Ensure all containers have tightly fitting caps and are kept closed except when adding waste.[5]

  • Arrange for Final Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the collection and final disposal of all this compound waste.[4] This is the only approved route for final disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

cluster_waste_types start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste (Powder, Contaminated Consumables) segregate->solid liquid Liquid Waste (Solutions in Solvents) segregate->liquid sharps Sharps Waste (Needles, Contaminated Glassware) segregate->sharps contain_solid Contain in Labeled Solid Waste Container solid->contain_solid contain_liquid Contain in Labeled Liquid Waste Container liquid->contain_liquid contain_sharps Contain in Labeled Sharps Container sharps->contain_sharps store Store in Designated Satellite Accumulation Area (SAA) contain_solid->store contain_liquid->store contain_sharps->store contact_ehs Contact EHS for Waste Collection and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact.

Immediate Safety and Hazard Information

Key Hazard Data Summary:

Due to the absence of specific quantitative toxicity data for this compound, the following table provides data for the structurally related and well-studied xanthone, α-mangostin, as a reference for its potential toxicological profile.

Hazard ClassificationData for α-mangostin (Related Compound)
Acute Oral Toxicity (LD50)Low acute toxicity has been shown for some related compounds.
Cytotoxicity (IC50)1.3 µg/ml (MDA-MB-435S), 3.86 µg/ml (A549) for this compound.[1]
Aquatic ToxicityMany xanthones are very toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound.[3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[5]Protects against splashes and airborne particles.
Skin Protection Nitrile gloves. A lab coat must be worn and fully buttoned.[5]Prevents skin contact with the chemical.
Respiratory Protection All handling of the powdered form must be conducted in a chemical fume hood to avoid inhalation.[3] If a fume hood is not available, a respirator may be required.Minimizes inhalation of potentially harmful dust.
Footwear Closed-toe shoes.[5]Protects feet from spills.

Operational Plan for Handling

This step-by-step protocol outlines the required procedures for handling this compound in a laboratory setting.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Prepare work area in a chemical fume hood prep1->prep2 handle1 Weigh the compound prep2->handle1 handle2 Prepare solutions handle1->handle2 clean1 Decontaminate surfaces handle2->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste through EHS clean2->clean3

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before beginning any work, consult the available safety information.

    • Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as outlined in the table above.

    • Prepare the designated work area. All handling of the powdered compound must occur within a certified chemical fume hood to prevent inhalation of dust.[3]

  • Handling:

    • When weighing the solid compound, use a balance inside the fume hood or in an enclosure that minimizes dust dispersal.

    • For preparing solutions, add the solvent to the solid slowly to avoid splashing. The compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6]

  • Cleanup:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.

    • Carefully remove PPE to avoid contamination of skin or clothing.

Disposal Plan

The primary principle for the disposal of this compound is to prevent its release into the environment.[3]

Disposal Workflow Diagram:

G cluster_waste_gen Waste Generation cluster_segregation Segregation and Labeling cluster_disposal Final Disposal waste1 Unused compound seg1 Solid waste container waste1->seg1 waste2 Contaminated labware waste2->seg1 waste3 Solutions seg2 Liquid waste container waste3->seg2 disp1 Store in designated area seg1->disp1 seg2->disp1 seg3 Sharps container seg3->disp1 disp2 Contact EHS for pickup disp1->disp2 disp3 Incineration by licensed facility disp2->disp3

References

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Reactant of Route 1
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone
Reactant of Route 2
Reactant of Route 2
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.